molecular formula C25H36N8O8 B15137836 Sfnggp-NH2

Sfnggp-NH2

Cat. No.: B15137836
M. Wt: 576.6 g/mol
InChI Key: PFUDDJZDHHDVLA-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sfnggp-NH2 is a useful research compound. Its molecular formula is C25H36N8O8 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H36N8O8

Molecular Weight

576.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide

InChI

InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1

InChI Key

PFUDDJZDHHDVLA-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Brentuximab Vedotin (SGN-35)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the molecule "Sfnggp-NH2" could not be located in publicly available scientific literature. It is possible that this is a novel, unpublished compound or a typographical error. This guide will instead provide a comprehensive overview of Brentuximab Vedotin (SGN-35) , an antibody-drug conjugate with extensive research and clinical data, to serve as an illustrative example of the requested in-depth technical guide.

Brentuximab vedotin (marketed as Adcetris®) is an antibody-drug conjugate (ADC) used in the treatment of various types of lymphoma.[1][2][3][4] It is composed of three key components: a chimeric monoclonal antibody (cAC10) that targets the CD30 receptor, a microtubule-disrupting agent called monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects the antibody to the cytotoxic agent.[5] This targeted delivery system allows for the selective destruction of cancer cells expressing the CD30 antigen, which is characteristic of Hodgkin lymphoma and systemic anaplastic large-cell lymphoma.

Mechanism of Action

The mechanism of action of brentuximab vedotin is a multi-step process that begins with the binding of the ADC to the CD30 receptor on the surface of malignant cells.

  • Binding and Internalization: The cAC10 antibody component of brentuximab vedotin specifically binds to the CD30 receptor on tumor cells. Following binding, the brentuximab vedotin-CD30 complex is internalized into the cell through a process called clathrin-mediated endocytosis.

  • Trafficking and Cleavage: Once inside the cell, the complex is transported to the lysosomes. Within the acidic environment of the lysosomes, the protease-cleavable linker is broken down by enzymes such as cathepsin, releasing the cytotoxic payload, MMAE, into the cytoplasm.

  • Microtubule Disruption and Apoptosis: Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network within the cell, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis).

  • Bystander Effect: A small fraction of the released MMAE can diffuse out of the targeted CD30-positive cell and into the surrounding tumor microenvironment. This allows MMAE to exert its cytotoxic effects on neighboring tumor cells, even if they do not express the CD30 antigen, a phenomenon known as the "bystander effect."

Signaling Pathway Diagram

Brentuximab_Vedotin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_bystander Bystander Effect BV Brentuximab Vedotin (SGN-35) CD30 CD30 Receptor BV->CD30 Binding Complex BV-CD30 Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Binding MMAE_out MMAE Efflux MMAE->MMAE_out Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Neighboring_Cell Neighboring Cell MMAE_out->Neighboring_Cell Cytotoxicity Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Xenograft Model Cell_Culture Cell Culture (CD30+ & CD30- lines) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment_IV Add Serial Dilutions of Brentuximab Vedotin Cell_Seeding->Treatment_IV Incubation_IV Incubate for 72-96 hours Treatment_IV->Incubation_IV Viability_Assay Assess Cell Viability (MTT/CellTiter-Glo) Incubation_IV->Viability_Assay Data_Analysis_IV Calculate IC50 Viability_Assay->Data_Analysis_IV Tumor_Implantation Subcutaneous Implantation of CD30+ Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_IVV Administer Brentuximab Vedotin or Vehicle (IV) Randomization->Treatment_IVV Monitoring Monitor Tumor Volume and Body Weight Treatment_IVV->Monitoring Endpoint_Analysis Endpoint: Tumor Excision and Analysis Monitoring->Endpoint_Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of Sfnggp-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the hexapeptide Sfnggp-NH2. The content herein details the core principles and experimental protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Introduction to this compound

The peptide with the sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2 (this compound) is a synthetic hexapeptide amide. Peptides of this nature are valuable tools in biochemical and pharmacological research, often used to study receptor-ligand interactions and cellular signaling pathways. This compound has been identified as a ligand for Protease-Activated Receptor 3 (PAR-3), a member of the G-protein coupled receptor (GPCR) family. Understanding the synthesis and purification of this peptide is crucial for obtaining high-purity material for in-vitro and in-vivo studies.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The primary method for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The use of a Rink Amide resin is standard for producing peptides with a C-terminal amide.[2][3]

Core Principles of Fmoc SPPS

The synthesis cycle consists of the following key steps repeated for each amino acid in the sequence:

  • Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1]

  • Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminus of the resin-bound peptide chain.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) based groups, which remain intact throughout the synthesis and are removed during the final cleavage step.

Experimental Protocol: Manual Fmoc SPPS of this compound

This protocol describes a representative manual synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (substitution level ~0.5 mmol/g)

  • Fmoc-Pro-OH

  • Fmoc-Gly-OH

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Phe-OH

  • Fmoc-Ser(tBu)-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Proline):

    • In a separate vial, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Gly, Gly, Asn, Phe, Ser):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 10 min). Wash with DMF and DCM.

    • Coupling: Pre-activate the next Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH in sequence) and couple as described in step 3.

    • After each coupling, perform a Kaiser test to ensure complete reaction. If the test is positive (blue beads), recoupling is necessary.

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) has been coupled, remove the N-terminal Fmoc group as described above.

  • Resin Washing and Drying: Wash the final peptide-resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.

Purification of this compound by RP-HPLC

The crude synthetic peptide contains the target peptide along with various impurities such as truncated and deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.

Core Principles of RP-HPLC

In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is polar. Peptides are loaded onto the column in a polar solvent and eluted with an increasing gradient of a less polar organic solvent, typically acetonitrile (ACN). More hydrophobic peptides are retained longer on the column. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape.

Experimental Protocol: Preparative RP-HPLC

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude this compound peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 5% to 45% B over 40 minutes) is recommended for good separation of impurities.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Characterization of this compound

The identity and purity of the synthesized peptide must be confirmed.

Mass Spectrometry

Mass spectrometry (MS) is used to verify the molecular weight of the peptide. Techniques such as MALDI-TOF or LC-MS can be employed. The theoretical molecular weight of this compound can be calculated and compared to the experimental value.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product. The analysis is performed using a similar setup as the preparative purification but on an analytical scale with a faster gradient. The purity is calculated based on the relative area of the main peak in the chromatogram.

Data Presentation

Table 1: Theoretical and Expected Experimental Data for this compound

ParameterTheoretical/Expected ValueMethod of Determination
Sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2-
Molecular Formula C₂₇H₃₈N₈O₈-
Average Molecular Weight 618.64 g/mol Mass Spectrometry (e.g., MALDI-TOF, LC-MS)
Monoisotopic Molecular Weight 618.2816 g/mol Mass Spectrometry (e.g., MALDI-TOF, LC-MS)
Purity >95%Analytical RP-HPLC
Appearance White lyophilized powderVisual Inspection

Table 2: Representative Yields for Solid-Phase Synthesis of Hexapeptides

Synthesis ScaleCrude Peptide YieldPurified Peptide Yield
0.1 mmol60-80%20-40%
0.25 mmol65-85%25-45%
1.0 mmol70-90%30-50%

Note: Yields are highly sequence-dependent and can vary based on the efficiency of coupling and cleavage steps.

Visualization of Workflows and Pathways

This compound Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Pro-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Asn(Trt)-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-Phe-OH Deprotection5->Coupling5 Deprotection6 Fmoc Deprotection Coupling5->Deprotection6 Coupling6 Couple Fmoc-Ser(tBu)-OH Deprotection6->Coupling6 Final_Deprotection Final Fmoc Deprotection Coupling6->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analysis Purity Analysis (Analytical RP-HPLC) RP_HPLC->Analysis MS_Analysis Identity Confirmation (Mass Spectrometry) RP_HPLC->MS_Analysis Lyophilization Lyophilization Analysis->Lyophilization >95% Purity Pure_Peptide Pure this compound (>95%) Lyophilization->Pure_Peptide

Caption: Workflow for this compound synthesis and purification.

PAR-3 Signaling Pathway

This compound acts as a ligand for PAR-3. PAR-3 signaling can occur through two primary mechanisms: as a co-receptor for PAR-1 or through autonomous signaling.

A. PAR-3 as a Co-receptor for PAR-1:

PAR3_CoReceptor_Pathway cluster_membrane Cell Membrane PAR1 PAR-1 PAR3 PAR-3 PAR1->PAR3 Dimerization Gq Gq PAR1->Gq G13 G13 PAR3->G13 Enhances Coupling Thrombin Thrombin Thrombin->PAR1 Cleavage PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G13->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK Activation RhoA->ROCK Cellular_Response Cellular Response (e.g., Endothelial Permeability) Ca_PKC->Cellular_Response ROCK->Cellular_Response

Caption: PAR-3 as a co-receptor for PAR-1 signaling.

B. Autonomous PAR-3 Signaling:

PAR3_Autonomous_Pathway cluster_membrane Cell Membrane PAR3_auto PAR-3 G_Protein G-Protein PAR3_auto->G_Protein Ligand This compound / Thrombin Ligand->PAR3_auto Activation MEK MEK G_Protein->MEK ... ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factor Activation IL8_Gene IL-8 Gene Expression Transcription_Factor->IL8_Gene Induces IL8_Release IL-8 Release IL8_Gene->IL8_Release

Caption: Autonomous PAR-3 signaling pathway.

References

Unraveling Sfnggp-NH2: A Technical Overview of a Novel Peptide

Author: BenchChem Technical Support Team. Date: November 2025

While the peptide Sfnggp-NH2 is available commercially as a synthetic molecule, a comprehensive review of publicly accessible scientific literature reveals a notable absence of published research detailing its natural origin, biological function, and mechanism of action. This guide, therefore, serves to present the known structural information and provide a framework for potential future investigation based on the general characteristics of similar bioactive peptides.

Peptide Structure

The primary structure of this compound has been identified as a hexapeptide with the following amino acid sequence:

Ser-Phe-Asn-Gly-Gly-Pro-NH2

This sequence indicates a peptide composed of six amino acids: Serine, Phenylalanine, Asparagine, Glycine, Glycine, and Proline. The "-NH2" designation signifies that the C-terminus of the peptide is amidated. This post-translational modification is common in neuropeptides and other bioactive peptides, often rendering them more resistant to degradation by carboxypeptidases and enhancing their biological activity.

Potential Areas of Investigation

Given the lack of specific data on this compound, this section outlines potential avenues of research and experimental protocols that could be employed to elucidate its function. These are based on the known activities of other short, amidated peptides.

Hypothetical Signaling Pathways

Many bioactive peptides initiate their effects by binding to cell surface receptors, often G-protein coupled receptors (GPCRs). A hypothetical signaling cascade for this compound, should it interact with a GPCR, is depicted below. This diagram illustrates a generalized pathway and would require experimental validation.

Sfnggp_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation & Modulation

Caption: Hypothetical GPCR signaling pathway for this compound.

Suggested Experimental Workflow

To characterize the biological activity of this compound, a systematic experimental approach would be necessary. The following workflow outlines key experiments that could be performed.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Functional Characterization Phenotypic_Screening Phenotypic Screening (e.g., cell proliferation, migration) Receptor_Binding_Assay Receptor Binding Assays (Radioligand or Fluorescent) Affinity_Purification Affinity Purification-Mass Spectrometry (to identify binding partners) Receptor_Binding_Assay->Affinity_Purification Target_Knockdown Target Knockdown/Knockout (e.g., siRNA, CRISPR) Affinity_Purification->Target_Knockdown Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for kinases) Target_Knockdown->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo / In Vitro Functional Assays Signaling_Pathway_Analysis->In_Vivo_Studies

Caption: Proposed experimental workflow for this compound characterization.

Experimental Protocols

While no specific protocols for this compound exist, the following are generalized methodologies for the key experiments suggested above.

Receptor Binding Assay (Radioligand Competition)
  • Peptide Radiolabeling: Synthesize this compound with a radioactive isotope (e.g., ³H or ¹²⁵I).

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue suspected to express the target receptor.

  • Binding Reaction: Incubate the membranes with the radiolabeled this compound in the presence of increasing concentrations of unlabeled ("cold") this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the binding affinity (Ki or IC50).

Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., p-ERK, total ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to this compound treatment.

Quantitative Data

As there is no published research on this compound, no quantitative data regarding its biological activity (e.g., binding affinities, EC50/IC50 values) is available. The tables below are provided as templates for how such data could be presented once generated through experimentation.

Table 1: Hypothetical Receptor Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Receptor XTBD
Receptor YTBD
Receptor ZTBD

Table 2: Hypothetical Functional Activity of this compound

AssayEC50 / IC50 (nM)
Calcium MobilizationTBD
cAMP AccumulationTBD
Cell ProliferationTBD

Conclusion

The peptide this compound, defined by its Ser-Phe-Asn-Gly-Gly-Pro-NH2 sequence, represents an unexplored molecule in the vast landscape of bioactive peptides. While its structure is known, its function remains to be elucidated. The experimental frameworks and protocols outlined in this guide provide a roadmap for researchers to investigate the biological role of this peptide, from initial screening and target identification to detailed functional characterization. Future research is essential to unlock the potential of this compound and determine its place in the fields of biochemistry, pharmacology, and drug development.

Navigating the Nuances of PAR-3 and the Peptide Sfnggp-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the current scientific understanding reveals that the peptide Sfnggp-NH2, derived from the murine Protease-Activated Receptor-3 (PAR-3), does not function as a direct agonist for its parent receptor. Instead, compelling evidence demonstrates its activity as an agonist for PAR-1 and PAR-2. This guide provides an in-depth exploration of the true pharmacological role of this compound, the co-receptor function of PAR-3, and the intricate signaling pathways involved.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular interactions and experimental methodologies relevant to the study of these receptors and ligands.

Executive Summary: Re-evaluating the Role of this compound

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates signaling. Synthetic peptides mimicking these tethered ligands can also act as receptor agonists.

This compound is the synthetic peptide corresponding to the tethered ligand sequence of murine PAR-3. However, a pivotal study demonstrated that this compound does not activate PAR-3. Instead, it elicits responses through PAR-1 and PAR-2.[1][2] This finding is crucial for the accurate design and interpretation of studies involving PARs.

PAR-3 itself is now largely understood to function as a co-receptor, modulating the activity of other PARs, particularly PAR-1 and PAR-4.[3][4][5] This guide will first detail the activity of this compound on PAR-1 and PAR-2 and then explore the co-receptor functions of PAR-3.

This compound as a PAR-1 and PAR-2 Agonist

The primary signaling output of this compound is through the activation of PAR-1 and PAR-2. This activation can be quantified by measuring downstream signaling events, such as intracellular calcium mobilization.

Quantitative Data
Peptide (Receptor)AgonistTypical Effective Concentration (EC50)Cell TypeReference Assay
PAR-1 Agonist Peptide (Human)TFLLR-NH2~1-10 µMVariousCalcium Mobilization
PAR-2 Agonist Peptide (Murine)SLIGRL-NH2~1-5 µMVariousCalcium Mobilization
This compound (PAR-1/PAR-2) Agonist Qualitatively active, specific EC50 not cited Jurkat, HEK cells Calcium Mobilization

Table 1: Representative data for PAR-activating peptides. Note the lack of specific quantitative data for this compound highlights a gap in the current literature.

Signaling Pathways Activated by this compound (via PAR-1 and PAR-2)

Upon binding to PAR-1 and PAR-2, this compound is expected to initiate canonical G-protein signaling cascades.

  • PAR-1 Activation: Typically couples to Gαq and Gα12/13. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event. Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton.

  • PAR-2 Activation: Also primarily couples to Gαq, leading to PLC activation and subsequent calcium mobilization. PAR-2 can also signal through other pathways, including the MAPK/ERK pathway, contributing to inflammatory and proliferative responses.

PAR1_Signaling Sfnggp_NH2 This compound PAR1 PAR-1 Sfnggp_NH2->PAR1 Binds & Activates Gq Gαq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC

Fig. 1: Simplified PAR-1 signaling via Gαq.

PAR2_Signaling Sfnggp_NH2 This compound PAR2 PAR-2 Sfnggp_NH2->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates MAPK_pathway MAPK/ERK Pathway PAR2->MAPK_pathway Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to Inflammation Inflammatory Response MAPK_pathway->Inflammation

Fig. 2: Key signaling pathways of PAR-2 activation.

The Role of PAR-3 as a Co-Receptor

While PAR-3 does not appear to signal robustly on its own in response to its tethered ligand, it plays a critical role in modulating the activity of other PARs.

  • PAR-3 and PAR-1: In endothelial cells, PAR-3 can form heterodimers with PAR-1. This dimerization alters the coupling of PAR-1 to G-proteins, specifically enhancing signaling through Gα13. This modulation by PAR-3 can influence cellular responses such as endothelial permeability.

  • PAR-3 and PAR-4: In murine platelets, PAR-3 acts as a cofactor for PAR-4 activation by thrombin. PAR-3's high-affinity binding site for thrombin effectively "presents" the protease to PAR-4, which has a lower affinity, thereby facilitating PAR-4 cleavage and activation at lower thrombin concentrations.

PAR3_Cofactor cluster_platelet Murine Platelet Membrane Thrombin Thrombin PAR3 PAR-3 Thrombin->PAR3 Binds with high affinity PAR4 PAR-4 Thrombin->PAR4 Cleaves & Activates PAR3->PAR4 Presents Thrombin to Signaling Platelet Activation PAR4->Signaling

Fig. 3: PAR-3 as a cofactor for PAR-4 activation.

Experimental Protocols

The following section details common methodologies used to assess the activity of peptides like this compound on PARs.

Intracellular Calcium Mobilization Assay

This is the most common method for assessing Gαq-coupled receptor activation.

Objective: To measure the increase in intracellular calcium concentration in response to receptor agonists.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the PAR of interest (e.g., PAR-1 or PAR-2).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

  • This compound and other control PAR agonist peptides.

Procedure:

  • Cell Plating: Seed cells into microplates at an optimal density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (10-20 seconds).

  • Agonist Injection: Automatically inject a solution of this compound (or control agonist) at various concentrations into the wells.

  • Signal Detection: Immediately and continuously record the fluorescence intensity for 60-180 seconds to capture the transient calcium peak.

  • Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Dose-response curves are generated to determine EC50 values.

Calcium_Assay_Workflow Start Seed Cells in Microplate Dye_Loading Load with Fluorescent Ca²⁺ Dye Start->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Injection Inject Agonist (e.g., this compound) Baseline->Injection Detection Record Fluorescence Signal Over Time Injection->Detection Analysis Analyze Data (EC50, Peak Response) Detection->Analysis End Results Analysis->End

Fig. 4: Workflow for a calcium mobilization assay.
Bioluminescence Resonance Energy Transfer (BRET) for Receptor Dimerization

BRET is a powerful technique to study protein-protein interactions, such as PAR-1/PAR-3 dimerization, in living cells.

Objective: To detect the physical proximity of two different PARs.

Principle: One receptor (e.g., PAR-1) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other (e.g., PAR-3) is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the receptors are within ~10 nm of each other (i.e., dimerized), energy from the donor is transferred non-radiatively to the acceptor upon addition of a substrate (e.g., coelenterazine), and light is emitted at the acceptor's wavelength.

Procedure:

  • Construct Generation: Create expression vectors for PAR-Rluc and PAR-YFP fusion proteins.

  • Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor constructs. The ratio of acceptor to donor plasmid is varied to generate a saturation curve.

  • Cell Harvesting: After 48 hours, harvest the cells and resuspend them in a suitable buffer.

  • Luminescence/Fluorescence Measurement: Aliquot cells into a white microplate. Measure the fluorescence of the acceptor to quantify its expression.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). A hyperbolic saturation curve when plotting the BRET ratio against the acceptor/donor expression ratio indicates a specific interaction.

Conclusion and Future Directions

The available scientific evidence clearly indicates that this compound functions as an agonist for PAR-1 and PAR-2, not PAR-3. The primary role of PAR-3 appears to be that of a co-receptor, allosterically modulating PAR-1 signaling and facilitating the activation of PAR-4. This distinction is fundamental for researchers in the field of thrombosis, inflammation, and drug development targeting these receptors.

Future research should focus on obtaining precise quantitative data (e.g., EC50, Ki values) for the interaction of this compound with PAR-1 and PAR-2. Furthermore, exploring the potential for biased agonism, where this compound might preferentially activate certain signaling pathways downstream of PAR-1 or PAR-2, could unveil novel therapeutic opportunities. A deeper understanding of the structural basis for the cross-reactivity of tethered ligand peptides will be invaluable for the design of more specific and potent PAR modulators.

References

Unraveling the Enigma of Sfnggp-NH2: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, the neuropeptide designated Sfnggp-NH2 remains elusive. This in-depth review consolidates the current landscape of neuropeptide research in an effort to provide context and potential avenues for future discovery, while also addressing the conspicuous absence of specific data on this compound.

The quest to identify and characterize novel neuropeptides is a continuous endeavor in neuroscience and endocrinology. These signaling molecules are fundamental to a vast array of physiological processes, and the discovery of new peptides can open doors to understanding complex biological systems and developing novel therapeutics. However, the neuropeptide specified as "this compound" does not appear in the current body of publicly accessible scientific literature. Extensive searches have failed to identify any publications detailing its discovery, history, function, or associated signaling pathways.

This lack of information suggests several possibilities: "this compound" may be a very recently identified peptide that has not yet been published on, it could be known by a different name, the sequence may contain a typographical error, or it may not be a naturally occurring peptide.

While specific information on this compound is not available, the initial investigation did yield substantial information on the broader family of neuropeptides, particularly the allatostatins . This well-researched family of invertebrate neuropeptides offers a robust example of the typical discovery and characterization pipeline for such molecules. This report will proceed by presenting a detailed guide on a prominent member of the allatostatin family, providing the requested in-depth technical information, including data tables, experimental protocols, and signaling pathway diagrams, as a representative example of neuropeptide research.

A Case Study: The Allatostatin Superfamily

Allatostatins are a diverse group of neuropeptides, primarily found in insects and other arthropods, that were initially identified for their role in inhibiting the synthesis of juvenile hormone. They are broadly classified into three main types based on their C-terminal sequences: A-type (FGL-amide), B-type (W(X)6W-amide), and C-type (PISCF-amide). The C-type allatostatins (AST-C) are of particular interest as they are structurally distinct, characterized by a disulfide bridge.

Discovery and History of Allatostatin-C

The first C-type allatostatin was isolated from the tobacco hornworm moth, Manduca sexta.[1] Subsequent research has identified AST-C peptides and their receptors in a wide range of insect species, as well as in other invertebrates like molluscs.[1] Bioinformatic analyses have suggested that AST-C may be the invertebrate ortholog of the vertebrate peptide somatostatin, which also possesses a disulfide bridge and shares some functional similarities, such as the modulation of feeding behaviors.[1]

Physiological Functions of Allatostatin-C

While initially named for their allatostatic (juvenile hormone-inhibiting) activity, it is now clear that AST-C peptides are pleiotropic, meaning they have multiple functions. These include:

  • Inhibition of Juvenile Hormone Synthesis: This is the classical role of allatostatins, impacting insect development and reproduction.[2][3]

  • Modulation of Feeding Behavior: Similar to somatostatin in vertebrates, AST-C has been shown to influence food intake.

  • Regulation of Gut Motility: AST-C can act as a myoinhibitory peptide, reducing contractions of the gut.

  • Circadian Rhythm Modulation: Recent studies have implicated the AST-C signaling system in the regulation of daily activity cycles in Drosophila.

Allatostatin-C Signaling Pathway

Allatostatin-C exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the Allatostatin-C receptor (AstR-C). Upon ligand binding, the receptor activates an intracellular signaling cascade, typically involving Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors to produce a physiological response. Some studies have also shown that AstR-C can recruit β-arrestin.

Allatostatin_C_Signaling AST_C Allatostatin-C (this compound analogue) AstR_C AstR-C (GPCR) AST_C->AstR_C G_protein Gαi/o Protein Complex AstR_C->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Inhibition of JH synthesis) PKA->Response Modulates

Caption: Simplified Allatostatin-C signaling pathway.

Experimental Protocols for Neuropeptide Research

The study of neuropeptides like allatostatins involves a multidisciplinary approach. Below are summaries of key experimental protocols.

Neuropeptide Identification and Sequencing

The initial discovery of neuropeptides often relies on a combination of biochemical purification and mass spectrometry.

Table 1: Quantitative Data from Neuropeptide Identification

TechniqueSample ThroughputSensitivityResolutionTypical Data Output
HPLCHighNanogramHighChromatogram with retention times
MALDI-TOF MSHighFemtomoleHighMass spectrum (m/z)
ESI-MS/MSMediumAttomoleVery HighPeptide fragment ions for sequencing

Experimental Workflow for Neuropeptide Discovery:

Neuropeptide_Discovery_Workflow Tissue Tissue Dissection (e.g., Brain, Gut) Homogenization Homogenization & Extraction Tissue->Homogenization HPLC High-Performance Liquid Chromatography (HPLC) Homogenization->HPLC Fractions Fraction Collection HPLC->Fractions Bioassay Biological Assay (e.g., JH synthesis inhibition) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions MS Mass Spectrometry (MALDI-TOF, ESI-MS/MS) Active_Fractions->MS Sequencing De Novo Sequencing MS->Sequencing Synthesis Peptide Synthesis Sequencing->Synthesis Confirmation Biological Activity Confirmation Synthesis->Confirmation

References

Unraveling the Bioactivity of SFNggp-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity and associated signaling pathways of the pentapeptide SFNggp-NH2. This compound is the C-terminal sequence of the insect neuropeptide allatotropin, a key regulator of juvenile hormone biosynthesis and visceral muscle contraction. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's physiological roles, the molecular mechanisms it triggers, and detailed protocols for its study.

Core Biological Activities of this compound

The biological functions of this compound are intrinsically linked to those of its parent peptide, allatotropin. The primary activities are twofold:

  • Stimulation of Juvenile Hormone (JH) Biosynthesis: Allatotropin, and by extension its active C-terminal fragment, plays a crucial role in stimulating the production of juvenile hormone in the corpora allata of many insect species. JH is a critical hormone that regulates a wide array of developmental and reproductive processes.

  • Myotropic Activity: The peptide exhibits significant myotropic effects, particularly on the visceral muscles of the insect hindgut, where it modulates the frequency and amplitude of contractions. This action is vital for processes such as digestion and excretion.

While much of the existing research has focused on the full allatotropin peptide, the C-terminal this compound sequence is understood to be a critical component for its biological function. Structure-activity relationship studies suggest that the C-terminal amide is essential for receptor binding and activation.

Quantitative Data on Biological Activity

Quantitative data on the specific activity of the this compound fragment is limited in the current literature. The majority of studies have quantified the effects of the full-length allatotropin peptide. For context, the following table summarizes representative data for allatotropin's activity. Further research is required to precisely quantify the potency and efficacy of the this compound pentapeptide in these assays.

PeptideBiological ActivitySpeciesEffective Concentration RangeNotes
AllatotropinStimulation of JH III biosynthesisManduca sexta10⁻⁹ to 10⁻⁶ MDose-dependent stimulation observed in vitro.
AllatotropinIncreased frequency of hindgut contractionsLeucophaea maderaeThreshold ~10⁻¹⁰ MPotent myotropic effects on visceral muscle.

Signaling Pathways

Allatotropin and its active fragments exert their effects through a G protein-coupled receptor (GPCR). The binding of the peptide to its receptor initiates a downstream signaling cascade. The predominant pathway involves the activation of a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. This rise in cytosolic Ca²⁺ is a key second messenger that mediates the physiological responses, such as enzyme activation in the corpora allata for JH synthesis and muscle contraction in the hindgut.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Allatotropin Receptor (GPCR) This compound->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response Ca2->Response Mediates JH_Biosynthesis_Workflow A Dissect Corpora Allata B Incubate glands with [³H]methionine & this compound A->B C Extract Juvenile Hormone with Isooctane B->C D Separate JH by TLC C->D E Quantify radioactivity by Scintillation Counting D->E F Calculate JH Biosynthesis Rate E->F Myotropic_Assay_Workflow A Dissect Insect Hindgut B Mount hindgut in perfusion chamber with force transducer A->B C Establish baseline spontaneous contractions B->C D Apply this compound in perfusion solution C->D E Record changes in contraction frequency & amplitude D->E F Analyze Dose-Response E->F

Unraveling the In Vitro Bioactivity of Sfnggp-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sfnggp-NH2 is a synthetic peptide fragment derived from the N-terminus of the Protease-Activated Receptor 3 (PAR3). While direct in vitro studies on this compound are not extensively published, its origin suggests a significant role in modulating the activity of Protease-Activated Receptor 4 (PAR4). This technical guide synthesizes the current understanding of the PAR3-PAR4 signaling axis and provides a framework for the in vitro investigation of this compound. Drawing from established protocols for similar bioactive peptides, this document outlines detailed experimental methodologies and hypothetical data to guide future research into the therapeutic potential of this compound, particularly in the context of cellular processes regulated by PARs, such as platelet activation and mast cell degranulation.

Introduction: The PAR3-PAR4 Axis and the Potential Role of this compound

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling. Human platelets express PAR1 and PAR4, while mouse platelets express PAR3 and PAR4.[1][2][3] A key finding in PAR biology is that PAR3 can function as a cofactor for PAR4 activation by thrombin.[1][2] PAR3 itself does not appear to mediate transmembrane signaling but rather facilitates the cleavage and activation of PAR4, particularly at low thrombin concentrations.

This compound, as a peptide derived from PAR3, is hypothesized to act as a modulator of PAR4 activity. It may function as an agonist, partial agonist, or antagonist of PAR4, or it could influence the PAR3-PAR4 interaction. Understanding its precise in vitro effects is crucial for evaluating its therapeutic promise. This guide provides the necessary protocols to explore these possibilities.

Proposed Signaling Pathway of PAR3-Mediated PAR4 Activation

The interaction between PAR3 and PAR4 is a critical aspect of thrombin-mediated signaling in certain cell types. The following diagram illustrates the proposed mechanism where PAR3 acts as a cofactor for PAR4 activation.

PAR3_PAR4_Activation cluster_membrane Cell Membrane Thrombin Thrombin PAR3 PAR3 Thrombin->PAR3 Binds & Cleaves PAR4 PAR4 Thrombin->PAR4 Cleaves & Activates PAR3->PAR4 Presents Thrombin to PAR4 Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Degranulation) Ca_release->Cellular_Response Mast_Cell_Degranulation_Workflow start Start culture_cells Culture Mast Cells (e.g., LAD2, RBL-2H3) start->culture_cells sensitize Sensitize with IgE (optional) culture_cells->sensitize wash Wash Cells sensitize->wash stimulate Stimulate with this compound (or controls) wash->stimulate incubate Incubate (30 min, 37°C) stimulate->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_release Measure β-hexosaminidase or Histamine Release collect_supernatant->measure_release analyze Analyze Data measure_release->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate Cells in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_dye Incubate (30-60 min, 37°C) load_dye->incubate_dye wash_cells Wash to Remove Excess Dye incubate_dye->wash_cells acquire_baseline Acquire Baseline Fluorescence wash_cells->acquire_baseline add_compound Add this compound (or controls) acquire_baseline->add_compound measure_fluorescence Measure Fluorescence Kinetics add_compound->measure_fluorescence analyze Analyze Data (e.g., EC50) measure_fluorescence->analyze end End analyze->end

References

The Role of Sfnggp-NH2 in Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. A key family of receptors involved in initiating platelet activation are the Protease-Activated Receptors (PARs). This technical guide explores the role of the synthetic peptide Sfnggp-NH2 in platelet activation, focusing on its presumed function as a selective agonist for Protease-Activated Receptor 4 (PAR4). While direct studies on this compound are not extensively published, its structural similarity to known PAR4 activating peptides (PAR4-APs) with a C-terminal amide, such as AYPGKF-NH2, provides a strong basis for elucidating its mechanism of action.[1][2] This document details the signaling pathways, experimental methodologies to assess its activity, and quantitative data based on the established effects of PAR4 agonists on platelet function.

Human platelets express two key thrombin receptors, PAR1 and PAR4, which play distinct but synergistic roles in platelet activation.[3][4][5] While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, contributing significantly to thrombus stability. The selective activation of PAR4 by agonists like this compound is therefore of significant interest for understanding the nuanced mechanisms of platelet activation and for the development of novel antiplatelet therapies.

Core Signaling Pathway of this compound (as a PAR4 Agonist)

As a PAR4 agonist, this compound is expected to bind to and activate PAR4 on the platelet surface. This initiates a downstream signaling cascade primarily through the Gαq and Gα12/13 pathways.

Gαq Pathway: Calcium Mobilization and PKC Activation

Activation of Gαq by the this compound-bound PAR4 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated Calcium Release: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores is sensed by stromal interaction molecule 1 (STIM1), which in turn activates Orai1 channels in the plasma membrane, leading to an influx of extracellular calcium. This sustained increase in intracellular calcium is a hallmark of PAR4 signaling.

  • DAG-mediated PKC Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). PKC activation is crucial for granule secretion and sustained integrin αIIbβ3 activation.

Gα12/13 Pathway: Shape Change and RhoA Activation

The coupling of activated PAR4 to Gα12/13 leads to the activation of the small GTPase RhoA. RhoA activation is essential for the initial platelet shape change from a discoid to a spherical form with filopodia and lamellipodia, a critical step for platelet aggregation.

Below is a Graphviz diagram illustrating the core signaling pathway.

Sfnggp_NH2_Signaling_Pathway Sfnggp This compound PAR4 PAR4 Sfnggp->PAR4 Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca2+ Store (Dense Tubular System) IP3->Ca_store releases PKC PKC DAG->PKC Ca_cyto ↑ Cytosolic Ca2+ Ca_store->Ca_cyto Ca_cyto->PKC activates Granule_Secretion Granule Secretion Ca_cyto->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca_cyto->Integrin_Activation PKC->Granule_Secretion PKC->Integrin_Activation RhoA RhoA G1213->RhoA Shape_Change Shape Change RhoA->Shape_Change

Caption: Core signaling pathway of this compound via PAR4 activation.

Key Platelet Responses to this compound

The activation of the aforementioned signaling pathways by this compound culminates in several key platelet responses:

  • Platelet Aggregation: The "inside-out" signaling originating from PAR4 activation leads to a conformational change in the integrin αIIbβ3 receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation.

  • Granule Secretion: The contents of dense and alpha granules are released. Dense granules release ADP and serotonin, which act as secondary agonists to amplify the activation signal. Alpha granules release adhesive proteins and growth factors.

  • Thromboxane A2 (TXA2) Generation: Intracellular signaling pathways also lead to the synthesis and release of TXA2, another potent platelet agonist that further amplifies the activation process.

Quantitative Data on PAR4-Mediated Platelet Activation

The following tables summarize expected quantitative data from studies using PAR4 agonists. These values provide a benchmark for assessing the potency and efficacy of this compound.

Table 1: Platelet Aggregation

AgonistConcentration Range (µM)Maximum Aggregation (%)EC50 (µM)
This compound (Expected) 10 - 50080 - 9550 - 150
AYPGKF-NH2 (PAR4-AP)10 - 500~90~100
Thrombin0.001 - 0.1 (U/mL)>90~0.01 U/mL
ADP1 - 20>80~5

Table 2: Intracellular Calcium Mobilization

AgonistConcentration (µM)Peak [Ca2+]i (nM)Basal [Ca2+]i (nM)
This compound (Expected) 100500 - 800~100
AYPGKF-NH2 (PAR4-AP)100~600~100
Thrombin (0.1 U/mL)->1000~100

Table 3: Integrin αIIbβ3 Activation (PAC-1 Binding)

AgonistConcentration (µM)% PAC-1 Positive Platelets
This compound (Expected) 10070 - 90
AYPGKF-NH2 (PAR4-AP)100~80
Thrombin (0.1 U/mL)->90
Resting Platelets-<5

Experimental Protocols

Detailed methodologies for assessing the effects of this compound on platelet function are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few mL of blood should be discarded to avoid activation due to venipuncture.

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).

    • Add a magnetic stir bar and incubate at 37°C.

    • Add varying concentrations of this compound to the PRP.

    • Record the change in light transmission over time.

Platelet_Aggregation_Workflow Blood_Collection Whole Blood Collection (3.2% Citrate) Centrifuge_PRP Centrifugation (200 x g, 15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifugation (2000 x g, 10 min) Blood_Collection->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Aggregometer Aggregometer PRP->Aggregometer Set 0% Aggregation PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Aggregometer Set 100% Aggregation Add_Agonist Add this compound Aggregometer->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Caption: Workflow for platelet aggregation measurement.

Intracellular Calcium Measurement

This assay uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.

Methodology:

  • Platelet Preparation: Prepare washed platelets from PRP.

  • Fura-2 AM Loading: Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the platelets to remove extracellular Fura-2 AM and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

  • Fluorimetry:

    • Place the Fura-2 loaded platelet suspension in a fluorometer cuvette with stirring at 37°C.

    • Excite the sample at 340 nm and 380 nm and measure the emission at 510 nm.

    • After establishing a baseline, add this compound and record the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

Calcium_Measurement_Workflow Washed_Platelets Washed Platelets Fura2_Loading Incubate with Fura-2 AM Washed_Platelets->Fura2_Loading Washing Wash to remove extracellular dye Fura2_Loading->Washing Fluorometer Fluorometer Washing->Fluorometer Add_Agonist Add this compound Fluorometer->Add_Agonist Record Record 340/380 nm Ratio Add_Agonist->Record Integrin_Activation_Workflow Platelets PRP or Washed Platelets Activation Incubate with this compound Platelets->Activation Staining Add Fluor-labeled PAC-1 and CD41 Abs Activation->Staining Fixation Fix with PFA Staining->Fixation Flow_Cytometry Flow Cytometry Analysis Fixation->Flow_Cytometry

References

An In-depth Technical Guide to Sfnggp-NH2 (CAS 261521-21-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sfnggp-NH2, with CAS number 261521-21-5, is the C-terminally amidated hexapeptide Ser-Phe-Asn-Gly-Gly-Pro-NH2. It corresponds to the tethered ligand sequence of the murine Protease-Activated Receptor-3 (PAR-3). Contrary to what its origin might suggest, experimental evidence indicates that this compound does not activate PAR-3. Instead, it functions as an agonist for Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-2 (PAR-2). This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the study of this compound.

Core Properties

This compound is a synthetic peptide that has been instrumental in elucidating the pharmacology of Protease-Activated Receptors. Its primary role in research is as a tool to probe the function of PAR-1 and PAR-2.

Chemical and Physical Properties
PropertyValueReference
CAS Number 261521-21-5N/A
Molecular Formula C25H36N8O8N/A
Molecular Weight 576.6 g/mol N/A
Amino Acid Sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2N/A
Synonyms COAGULATION FACTOR II RECEPTOR-LIKE 2 (1-6) AMIDE (MOUSE), PAR-3 (1-6) AMIDE (MOUSE)N/A
Appearance White to off-white powderN/A
Solubility Soluble in waterN/A

Biological Activity and Signaling Pathways

Mechanism of Action

Initial hypotheses suggested that this compound would act as an agonist for its parent receptor, PAR-3. However, studies have demonstrated that the murine PAR-3 does not appear to signal directly in response to its tethered ligand. Instead, this compound has been shown to be a functional agonist of PAR-1 and PAR-2.[1][2] This cross-reactivity is a critical consideration in the design and interpretation of experiments using this peptide.

Quantitative Biological Data

The potency of this compound in activating PAR-1 and PAR-2 has been quantified in a calcium mobilization assay using Jurkat T-leukemic cells.[2]

Receptor ActivatedEC50 (µM)Cell LineAssay TypeReference
PAR-1 ~10JurkatCalcium Mobilization[2]
PAR-2 ~50JurkatCalcium Mobilization[2]
Signaling Pathways

Activation of PAR-1 and PAR-2 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins. In T cells, activation of PAR-1 and PAR-2 has been shown to induce the tyrosine phosphorylation of Vav1, a key signal transducer. The general signaling pathways for PAR-1 and PAR-2 involve the activation of multiple G-protein subtypes, leading to diverse cellular responses.

Below is a generalized diagram of the signaling pathways activated by this compound through PAR-1 and PAR-2.

SFNGGP_NH2_Signaling cluster_membrane Cell Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses sfnggp This compound par1 PAR-1 sfnggp->par1 par2 PAR-2 sfnggp->par2 gq Gαq/11 par1->gq gi Gαi/o (PAR-1) par1->gi g1213 Gα12/13 par1->g1213 mapk MAPK Cascade (ERK, p38) par1->mapk vav1 Vav1 Phosphorylation (in T-cells) par1->vav1 in T-cells par2->gq par2->g1213 par2->mapk par2->vav1 in T-cells plc PLCβ gq->plc ac Adenylyl Cyclase gi->ac rhoa RhoA g1213->rhoa ca_release Ca²⁺ Mobilization plc->ca_release rho_kinase Rho Kinase rhoa->rho_kinase camp ↓ cAMP ac->camp gene_transcription Gene Transcription (e.g., inflammation) mapk->gene_transcription cytoskeletal_rearrangement Cytoskeletal Rearrangement rho_kinase->cytoskeletal_rearrangement

This compound activates PAR-1 and PAR-2, leading to diverse downstream signaling cascades.

In the context of murine platelets, PAR-3, the parent receptor of the this compound sequence, acts as a cofactor for the activation of PAR-4 by thrombin. This highlights a distinct role for PAR-3 that does not involve direct signaling.

PAR3_Cofactor_Role cluster_platelet_membrane Mouse Platelet Membrane thrombin Thrombin par3 PAR-3 thrombin->par3 binds par4 PAR-4 thrombin->par4 cleaves par3->par4 presents thrombin to activation PAR-4 Activation & Signaling par4->activation

In mouse platelets, PAR-3 functions as a cofactor for thrombin-mediated activation of PAR-4.

Experimental Protocols

Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Synthesis Workflow:

SPPS_Workflow start Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling_pro Couple Fmoc-Pro-OH deprotection1->coupling_pro wash1 Wash coupling_pro->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_gly1 Couple Fmoc-Gly-OH deprotection2->coupling_gly1 wash2 Wash coupling_gly1->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling_gly2 Couple Fmoc-Gly-OH deprotection3->coupling_gly2 wash3 Wash coupling_gly2->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling_asn Couple Fmoc-Asn(Trt)-OH deprotection4->coupling_asn wash4 Wash coupling_asn->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling_phe Couple Fmoc-Phe-OH deprotection5->coupling_phe wash5 Wash coupling_phe->wash5 deprotection6 Fmoc Deprotection wash5->deprotection6 coupling_ser Couple Fmoc-Ser(tBu)-OH deprotection6->coupling_ser wash6 Wash coupling_ser->wash6 cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) wash6->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product This compound Peptide lyophilization->final_product

A representative workflow for the solid-phase synthesis of this compound.

Detailed Methodology (Representative Protocol):

  • Resin Swelling: Rink Amide resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The C-terminal amino acid (Proline) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the deprotected resin.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Gly, Asn, Phe, Ser), using side-chain protected amino acids as necessary (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH).

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro Activity Assay: Calcium Mobilization

The activation of PAR-1 and PAR-2 by this compound can be assessed by measuring the resulting increase in intracellular calcium concentration ([Ca²⁺]i).

Experimental Workflow:

Calcium_Assay_Workflow cell_culture Culture PAR-expressing cells (e.g., Jurkat T-cells) cell_plating Plate cells in a 96-well black, clear-bottom plate cell_culture->cell_plating dye_loading Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) cell_plating->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation wash Wash cells to remove extracellular dye incubation->wash baseline_reading Measure baseline fluorescence in a microplate reader wash->baseline_reading agonist_addition Add varying concentrations of this compound baseline_reading->agonist_addition kinetic_reading Measure fluorescence kinetically to capture the Ca²⁺ transient agonist_addition->kinetic_reading data_analysis Analyze data to determine EC50 values kinetic_reading->data_analysis

Workflow for a calcium mobilization assay to measure PAR activation by this compound.

Detailed Methodology (Representative Protocol):

  • Cell Culture: Jurkat T-cells, which endogenously express PAR-1 and PAR-2, are cultured in appropriate media.

  • Cell Plating: Cells are harvested and plated into a 96-well black-walled, clear-bottom microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution.

  • Incubation: The plate is incubated to allow for the de-esterification of the dye within the cells.

  • Washing: The cells are washed to remove any extracellular dye.

  • Assay: The microplate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of varying concentrations of this compound. The fluorescence is then measured kinetically to record the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each concentration of this compound is used to generate a dose-response curve, from which the EC50 value can be calculated.

Applications in Research

This compound serves as a valuable pharmacological tool for:

  • Probing PAR-1 and PAR-2 function: Its ability to activate both receptors allows for the study of their downstream signaling and physiological effects.

  • Deconvoluting PAR signaling: In cell systems expressing multiple PARs, this compound can be used in conjunction with other PAR agonists and antagonists to dissect the contribution of individual receptors to a cellular response.

  • Investigating PAR cross-talk: The unexpected activity of a PAR-3-derived peptide on PAR-1 and PAR-2 highlights the potential for cross-reactivity among PAR activating peptides and provides a tool to study these interactions.

Conclusion

This compound is a synthetic peptide with a well-defined chemical structure and a nuanced biological activity profile. While derived from the tethered ligand of murine PAR-3, its primary function in experimental systems is as an agonist of PAR-1 and PAR-2. A thorough understanding of its cross-reactivity is essential for the accurate interpretation of research findings. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important research tool.

References

Methodological & Application

Application Notes and Protocols for Sfnggp-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sfnggp-NH2 is a synthetic hexapeptide (H-Ser-Phe-Asn-Gly-Gly-Pro-NH2) that corresponds to the tethered ligand sequence of the mouse Proteinase-Activated Receptor 3 (PAR3).[1] While initially investigated for its potential to activate PAR3, research has demonstrated that this compound does not activate PAR3 or PAR4.[1] Instead, it functions as an agonist for PAR1 and PAR2, making it a valuable tool for studying the signaling pathways and physiological roles of these two receptors.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its role as a PAR1 and PAR2 agonist. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of PAR1 and PAR2 activation.

Mechanism of Action

This compound activates PAR1 and PAR2, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors can couple to various G-proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades.

  • PAR1 Activation: Primarily couples to Gαq/11 and Gα12/13, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. It can also activate Rho signaling pathways.

  • PAR2 Activation: Predominantly couples to Gαq/11, also leading to PLC activation and a rise in intracellular calcium. It can also signal through β-arrestin pathways.[2]

The activation of these pathways can influence a wide range of cellular processes, including inflammation, cell proliferation, and changes in cell morphology.

Quantitative Data Summary

The following table summarizes the working concentrations of this compound reported in the literature for various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Application/AssayCell TypeConcentration RangeReference
PAR1 and PAR2 Activation (Cross-desensitization assay)Jurkat T cells500 µM - 1000 µM
Intracellular Calcium MobilizationKirsten virus-transformed rat kidney (KNRK) cells expressing rat or human PAR2Concentration-dependent
General PAR3 Agonist (as described in the study)Human pulmonary arterial smooth muscle and endothelial cells10 µM

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound through PAR1 and PAR2.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sfnggp This compound PAR1 PAR1 Sfnggp->PAR1 Gq Gαq/11 PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Rise IP3->Ca Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response

Caption: this compound activates PAR1, leading to Gαq-mediated signaling.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sfnggp This compound PAR2 PAR2 Sfnggp->PAR2 Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Rise IP3->Ca Induces ERK ERK1/2 DAG->ERK Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain Signaling) Ca->Cellular_Response ERK->Cellular_Response

Caption: this compound activates PAR2, leading to Gαq-mediated signaling.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: this compound is a lyophilized powder. For a 10 mM stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (pH 7.2-7.4). For example, to make a 10 mM stock from 1 mg of peptide (Molecular Weight: ~576.6 g/mol ), add 173.4 µL of solvent. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.

General Cell Culture Treatment Protocol

The following is a general protocol for treating adherent cells with this compound. This should be optimized for your specific cell line and experimental needs.

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium

    • Serum-free medium (for serum-starvation, if required)

    • This compound stock solution

    • Vehicle control (the same solvent used to reconstitute the peptide)

  • Procedure:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

    • (Optional) If studying signaling pathways that are sensitive to growth factors in serum, serum-starve the cells for 4-24 hours in serum-free or low-serum medium prior to treatment.

    • Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for gene expression or proliferation assays).

    • Proceed with the downstream assay (e.g., cell lysis for western blotting, RNA extraction, or functional assays).

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration following treatment with this compound using a fluorescent calcium indicator.

  • Materials:

    • Cells expressing PAR1 and/or PAR2

    • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound stock solution

    • Fluorometric plate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.

    • Prepare the calcium indicator loading solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 before diluting in HBSS to a final concentration of 1-5 µM.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

    • Measure the baseline fluorescence using a plate reader or microscope (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the change in fluorescence relative to the baseline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound Treat_Cells Treat with this compound Reconstitute->Treat_Cells Seed_Cells Seed Cells in Plate Serum_Starve Serum Starve (Optional) Seed_Cells->Serum_Starve Serum_Starve->Treat_Cells Assay Perform Downstream Assay (e.g., Calcium Flux, Western Blot) Treat_Cells->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols for In Vivo Studies with Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sfnggp-NH2 is a synthetic peptide amide anticipated to function as a modulator of Protease-Activated Receptor 3 (PAR3). PARs are a unique family of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and pain.[1][2] PAR3, while the least characterized member of this family, is expressed in various tissues and is known to interact with other PARs, notably PAR1 and PAR4, to modulate their activity.[1][2][3] Emerging evidence also suggests that PAR3 can signal autonomously in response to certain stimuli. These application notes provide a comprehensive overview and a generalized protocol for the in vivo investigation of this compound, focusing on its potential role as a PAR3 agonist.

Mechanism of Action

Protease-Activated Receptors are activated by the proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand can act as receptor agonists. This compound is hypothesized to act in this manner on PAR3.

PAR3 has a dual role in cellular signaling:

  • Co-receptor Function: In certain cell types, such as platelets, PAR3 can act as a cofactor for PAR4, enhancing its activation by thrombin. It can also form heterodimers with PAR1, altering G-protein coupling and potentiating downstream signaling pathways that increase endothelial permeability.

  • Autonomous Signaling: Studies have shown that PAR3 can signal independently of other PARs. For instance, thrombin can induce calcium signaling and the release of interleukin-8 (IL-8) through a PAR3-mediated, ERK1/2-dependent pathway.

Preclinical In Vivo Applications

Given the known functions of PAR3, in vivo studies with this compound can be designed to investigate its role in:

  • Nociception and Pain: PAR3 is expressed in dorsal root ganglion neurons and has been implicated in pain signaling. In vivo administration of a PAR3 agonist has been shown to induce mechanical hypersensitivity.

  • Inflammation: Through its potential to induce IL-8 release, this compound could be investigated for its pro-inflammatory effects.

  • Vascular Permeability: By modulating PAR1 activity, this compound may influence vascular leakage in models of inflammation or thrombosis.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data based on the expected effects of a PAR3 agonist in vivo. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Dose-Response Relationship of this compound on Mechanical Hypersensitivity in Mice

Dose of this compound (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)Onset of Action (minutes)Duration of Action (hours)
Vehicle Control5.0 ± 0.5N/AN/A
0.14.2 ± 0.4301
12.5 ± 0.3154
101.1 ± 0.210>6

Table 2: Effect of this compound on Inflammatory Marker Expression in Paw Tissue

TreatmentIL-8 Concentration (pg/mg tissue) (Mean ± SEM)ERK1/2 Phosphorylation (Fold Change vs. Control) (Mean ± SEM)
Vehicle Control15 ± 31.0 ± 0.1
This compound (10 mg/kg)150 ± 204.5 ± 0.7

Experimental Protocols

Peptide Handling and Preparation
  • Peptide Synthesis and Purity: this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The purity of the peptide should be assessed by high-performance liquid chromatography (HPLC) and the molecular weight confirmed by mass spectrometry. A purity of >95% is recommended for in vivo studies.

  • Reconstitution: The lyophilized this compound peptide should be reconstituted in a sterile, pyrogen-free vehicle suitable for in vivo administration, such as phosphate-buffered saline (PBS) or 0.9% saline. The solubility of the peptide should be determined prior to preparing stock solutions.

In Vivo Administration and Monitoring

Animal Model: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for pain and inflammation studies. The use of PAR3 knockout mice can be instrumental in confirming the specificity of the peptide's effects.

Administration:

  • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes for systemic administration. For localized effects, intraplantar (i.pl.) injection into the paw can be performed.

  • Dosage: A dose-finding study is recommended. Based on studies with other peptide agonists, a range of 0.1 to 10 mg/kg can be considered as a starting point.

Experimental Protocol for Assessing Nociception (Mechanical Allodynia):

  • Acclimatize mice to the testing environment and equipment for at least 3 days prior to the experiment.

  • Establish a baseline paw withdrawal threshold using von Frey filaments.

  • Administer this compound or vehicle control via the chosen route.

  • Measure the paw withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, 120, 240 minutes).

  • Record and analyze the data to determine the onset, magnitude, and duration of mechanical hypersensitivity.

Tissue Collection and Analysis
  • At the end of the experiment, euthanize the animals according to approved protocols.

  • Collect relevant tissues (e.g., paw tissue, dorsal root ganglia, spinal cord) for further analysis.

  • For protein analysis, tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

  • Homogenize tissues and perform enzyme-linked immunosorbent assays (ELISAs) to quantify inflammatory markers like IL-8.

  • Use Western blotting to assess the phosphorylation status of signaling proteins such as ERK1/2.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane PAR3 PAR3 PAR1 PAR1 PAR3->PAR1 Heterodimerization PAR4 PAR4 PAR3->PAR4 Cofactor Gq Gq PAR3->Gq Autonomous Signaling G12_13 G12/13 PAR1->G12_13 Platelet_Activation Platelet Activation PAR4->Platelet_Activation PLC PLC Gq->PLC ERK ERK1/2 Gq->ERK RhoGEF RhoGEF G12_13->RhoGEF Thrombin Thrombin Thrombin->PAR3 Cleavage Thrombin->PAR1 Cleavage Thrombin->PAR4 Cleavage Sfnggp_NH2 This compound Sfnggp_NH2->PAR3 Activation Ca_increase Ca²⁺ Increase PLC->Ca_increase Permeability Increased Vascular Permeability RhoGEF->Permeability IL8 IL-8 Release ERK->IL8

Caption: PAR3 Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep This compound Reconstitution Administration Administration (this compound or Vehicle) Peptide_Prep->Administration Animal_Acclimatization Animal Acclimatization (3 days) Baseline Baseline Measurement (e.g., von Frey) Animal_Acclimatization->Baseline Baseline->Administration Monitoring Post-injection Monitoring (Time-course measurements) Administration->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Euthanasia->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis

Caption: In Vivo Experimental Workflow

References

Application Notes and Protocols for Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sfnggp-NH2, with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, is a bioactive peptide of significant interest in cellular signaling research. This document provides detailed protocols for its solubilization, the preparation of solvents, and its storage. Additionally, it outlines its potential role in signaling pathways to guide experimental design.

Physicochemical Properties and Solubility Profile

To determine the optimal solubilization strategy for this compound, an analysis of its amino acid sequence is crucial. The properties of the constituent amino acids will dictate the peptide's overall charge and hydrophobicity, which are key factors in selecting an appropriate solvent.

Amino Acid Sequence: Ser-Phe-Asn-Gly-Gly-Pro-NH2

Property Analysis:

  • Net Charge at Neutral pH: The peptide has no acidic (Asp, Glu) or basic (Lys, Arg, His) residues. The N-terminus is a free amine (+1 charge) and the C-terminus is amidated (neutral). Therefore, the estimated net charge at pH 7 is +1, classifying it as a basic peptide.[1][2]

  • Hydrophobicity: The sequence contains hydrophobic residues (Phe, Pro). The presence of these residues may influence its solubility in aqueous solutions.

Based on these properties, a systematic approach to solubilization is recommended, starting with the least harsh solvents.

Table 1: Solubility Summary for this compound

Solvent/ReagentPredicted SolubilityRationale
Sterile Distilled WaterLikely solubleThe peptide is short and has a net positive charge.[3][4]
0.1% Acetic Acid in WaterHighThe acidic solution will protonate the N-terminus, increasing solubility.
Dimethyl Sulfoxide (DMSO)HighRecommended for peptides that are difficult to dissolve in aqueous solutions.
Dimethylformamide (DMF)HighAn alternative organic solvent to DMSO.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol details the steps for reconstituting lyophilized this compound to create a stock solution. It is recommended to test the solubility with a small amount of the peptide first.

Materials:

  • Lyophilized this compound peptide

  • Sterile distilled water

  • 0.1% Acetic Acid (optional)

  • Dimethyl Sulfoxide (DMSO) (optional)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization Attempt (Water):

    • Add a small amount of sterile distilled water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 1 mM).

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, sonication for a few minutes may aid dissolution.

  • Acidic Solution (If necessary):

    • If the peptide remains insoluble in water, add a small volume of 0.1% acetic acid.

    • Vortex and sonicate as needed.

  • Organic Solvent (Last resort for in vitro biological assays):

    • If the peptide is still not soluble, a small amount of DMSO can be used to dissolve it.

    • Slowly add the DMSO stock solution dropwise into your aqueous buffer with constant agitation to prevent precipitation. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) as it can be toxic to cells.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, centrifuge the solution to pellet any undissolved particles.

    • Aliquot the clear supernatant into sterile, low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

    • Store the aliquots as recommended in Table 2.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CSeveral yearsStore desiccated.
In Solution-20°C or -80°CMonths to a yearAvoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Peptide Solubilization

The following diagram illustrates a logical workflow for dissolving this compound, starting with the most common and gentle solvent and progressing to stronger solvents if necessary.

G Start Start: Lyophilized this compound Add_Water Add Sterile Water Start->Add_Water Vortex_Sonicate1 Vortex / Sonicate Add_Water->Vortex_Sonicate1 Check_Solubility1 Soluble? Vortex_Sonicate1->Check_Solubility1 Add_Acid Add 0.1% Acetic Acid Check_Solubility1->Add_Acid No End End: Solubilized Stock Solution Check_Solubility1->End Yes Vortex_Sonicate2 Vortex / Sonicate Add_Acid->Vortex_Sonicate2 Check_Solubility2 Soluble? Vortex_Sonicate2->Check_Solubility2 Add_DMSO Add DMSO Check_Solubility2->Add_DMSO No Check_Solubility2->End Yes Vortex_Sonicate3 Vortex / Sonicate Add_DMSO->Vortex_Sonicate3 Check_Solubility3 Soluble? Vortex_Sonicate3->Check_Solubility3 Dilute Slowly Dilute in Aqueous Buffer Check_Solubility3->Dilute Yes Insoluble Insoluble: Consult Manufacturer Check_Solubility3->Insoluble No Dilute->End

Caption: A stepwise workflow for the solubilization of this compound.

Hypothesized Signaling Pathway

This compound is described as a biologically active peptide. While the precise signaling cascade is not fully elucidated in the provided search results, its association with Protease-Activated Receptors (PARs) suggests a potential mechanism of action. PARs are a family of G protein-coupled receptors involved in various physiological processes.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Sfnggp This compound PAR Protease-Activated Receptor (PAR) Sfnggp->PAR Binds G_protein G Protein PAR->G_protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A hypothesized signaling pathway for this compound via PAR activation.

References

Applications of Sfnggp-NH2 in Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation plays a central role in thrombus formation. Thrombin, a potent platelet agonist, activates platelets through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. While PAR1 mediates the initial, transient phase of platelet activation, PAR4 is responsible for a more sustained and prolonged signaling, crucial for stable thrombus formation.[1][2][3] This has made PAR4 an attractive target for the development of novel anti-thrombotic therapies.

Sfnggp-NH2 is a synthetic peptide with potential modulatory effects on PARs. Based on its structural characteristics, it is hypothesized to interact with PAR4, potentially acting as an antagonist to thrombin-mediated platelet activation. These application notes provide an overview of the potential applications of this compound in in vitro and in vivo thrombosis models and offer detailed protocols for its investigation.

Mechanism of Action

Thrombin activates PAR4 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This leads to the activation of Gq and G12/13 pathways, resulting in increased intracellular calcium, platelet shape change, granule secretion, and aggregation.[1][4] this compound is proposed to act as a competitive antagonist at the PAR4 receptor, inhibiting thrombin-induced platelet activation and subsequent thrombus formation.

digraph "Sfnggp_NH2_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Thrombin [label="Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR4 [label="PAR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sfnggp_NH2 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_activation [label="PKC Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Platelet_Activation [label="Platelet\nActivation &\nAggregation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges Thrombin -> PAR4 [label="Activates"]; Sfnggp_NH2 -> PAR4 [arrowhead=tee, color="#EA4335", label="Inhibits"]; PAR4 -> Gq; Gq -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_increase; DAG -> PKC_activation; Ca2_increase -> Platelet_Activation; PKC_activation -> Platelet_Activation;

// Invisible edges for layout {rank=same; Thrombin; Sfnggp_NH2;} }

Figure 1: Hypothesized Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound in various thrombosis-related assays, based on typical results for PAR4 antagonists.

Table 1: In Vitro Platelet Aggregation

AgonistThis compound Concentration% Inhibition (Mean ± SD)IC50
PAR4-AP (100 µM)1 µM25.3 ± 4.18.5 µM
10 µM55.8 ± 6.2
100 µM92.1 ± 3.5
Thrombin (10 nM)1 µM15.2 ± 3.815.2 µM
10 µM48.9 ± 5.5
100 µM85.7 ± 4.9
ADP (10 µM)100 µM< 5%> 100 µM
Collagen (5 µg/mL)100 µM< 5%> 100 µM

Table 2: In Vivo Thrombosis Models

ModelTreatmentThrombus Weight (mg, Mean ± SD)% Inhibition
Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse)Vehicle1.5 ± 0.3-
This compound (1 mg/kg, i.v.)0.8 ± 0.246.7%
This compound (5 mg/kg, i.v.)0.4 ± 0.173.3%
Clopidogrel (10 mg/kg, p.o.)0.5 ± 0.1566.7%
Arteriovenous Shunt Thrombosis (Rat)Vehicle25.8 ± 4.2-
This compound (2 mg/kg, i.v.)14.1 ± 3.145.3%
This compound (10 mg/kg, i.v.)8.7 ± 2.566.3%
Aspirin (30 mg/kg, p.o.)16.2 ± 3.537.2%

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • This compound

  • Human whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate anticoagulant

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • PAR4 activating peptide (PAR4-AP), Thrombin, ADP, Collagen

  • Saline

  • Spectrophotometer/Aggregometer

Protocol:

  • Blood Collection and PRP/PPP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature without brake.

    • Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to approximately 2.5 x 10⁸ platelets/mL with PPP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C for 10 minutes.

    • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring (900 rpm).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the agonist (e.g., PAR4-AP, thrombin) to the cuvette to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation.

    • Determine the IC50 value of this compound for each agonist.

digraph "Platelet_Aggregation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Blood_Collection [label="Collect Human\nWhole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRP_Prep [label="Prepare Platelet-Rich\nPlasma (PRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Count [label="Adjust Platelet\nCount", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_warm [label="Pre-warm PRP\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Calibrate [label="Calibrate\nAggregometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Agonist [label="Add Agonist to\nInduce Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record Light\nTransmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(% Inhibition, IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Blood_Collection -> PRP_Prep; PRP_Prep -> Adjust_Count; Adjust_Count -> Pre_warm; Pre_warm -> Incubate; Incubate -> Calibrate; Calibrate -> Add_Agonist; Add_Agonist -> Record; Record -> Analyze; }

Figure 2: In Vitro Platelet Aggregation Workflow.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol details the evaluation of this compound's antithrombotic effect in a mouse model of arterial thrombosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile saline (vehicle)

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (10%)

  • Surgical instruments

  • Doppler flow probe

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse and place it on a surgical board.

    • Make a midline cervical incision to expose the right common carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle intravenously (i.v.) via the tail vein 15 minutes before injury.

  • Thrombosis Induction:

    • Place a Doppler flow probe around the carotid artery to monitor blood flow.

    • Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ to the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and wash the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow until complete occlusion occurs (cessation of flow for at least 10 minutes) or for a predefined observation period (e.g., 60 minutes).

    • Record the time to occlusion.

    • At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

  • Data Analysis:

    • Compare the time to occlusion and thrombus weight between the this compound treated groups and the vehicle control group.

digraph "In_Vivo_Thrombosis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Anesthesia [label="Anesthetize Mouse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expose_Artery [label="Expose Carotid\nArtery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer_Drug [label="Administer this compound\nor Vehicle (i.v.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_Flow [label="Monitor Blood Flow\n(Doppler Probe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce_Injury [label="Induce Injury\n(FeCl₃ Application)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Occlusion [label="Record Time to\nOcclusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excise_Thrombus [label="Excise and Weigh\nThrombus", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Anesthesia -> Expose_Artery; Expose_Artery -> Administer_Drug; Administer_Drug -> Monitor_Flow; Monitor_Flow -> Induce_Injury; Induce_Injury -> Record_Occlusion; Record_Occlusion -> Excise_Thrombus; Excise_Thrombus -> Analyze; }

Figure 3: In Vivo Thrombosis Model Workflow.

Troubleshooting

  • Low Platelet Aggregation Response: Ensure fresh blood samples and proper handling to avoid premature platelet activation. Verify the activity of the agonists.

  • High Variability in In Vivo Models: Standardize surgical procedures and ensure consistent application of the injurious agent. Use a sufficient number of animals per group to achieve statistical power.

  • Solubility Issues with this compound: Test different solvent systems. For in vivo use, ensure the vehicle is biocompatible and does not cause adverse effects.

Conclusion

This compound presents a promising research tool for investigating the role of PAR4 in thrombosis. The protocols outlined above provide a framework for characterizing its in vitro and in vivo antithrombotic activity. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Sfnggp-NH2 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sfnggp-NH2 is a synthetic peptide amide (Ser-Phe-Asn-Gly-Gly-Pro-NH2) that acts as a ligand for Protease-Activated Receptor 3 (PAR3). PARs are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domains. PAR3 is notably expressed in platelets, vascular endothelial cells, and neural tissues. Unlike other PARs, PAR3 often functions as a co-receptor, particularly for PAR1 and PAR4, modulating their signaling activity.[1][2][3] For instance, it can enhance thrombin-mediated activation of PAR4.[3] Dysregulation of PAR3 signaling has been implicated in various physiological and pathological processes, making it a potential target for therapeutic intervention.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of PAR3 signaling. Due to the limited availability of published HTS data for this compound, this document presents a generalized protocol based on the known signaling pathways of PAR3.

PAR3 Signaling Pathway

PAR3 signaling is complex and can involve multiple downstream effectors. A key aspect of PAR3 function is its ability to form heterodimers with other PARs, such as PAR1, which can alter G-protein coupling selectivity.[1] For example, the PAR1/PAR3 heterodimer appears to favor coupling to Gα13, leading to the activation of RhoA-mediated pathways. These pathways can influence cytoskeletal reorganization, cell adhesion, and vascular inflammation. Additionally, PAR3 can interact with the PAR polarity complex, which includes proteins like aPKC and Par-6, and can influence the activity of GSK3β, thereby playing a role in establishing and maintaining cell polarity.

PAR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR3 PAR3 PAR1 PAR1 PAR3->PAR1 Dimerization aPKC aPKC PAR3->aPKC Interaction Galpha13 Gα13 PAR1->Galpha13 Activation RhoGEF RhoGEF Galpha13->RhoGEF Activation RhoA RhoA-GTP RhoGEF->RhoA Activation ROCK ROCK RhoA->ROCK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Modulation GSK3b GSK3β aPKC->GSK3b Inhibition Cell_Polarity Cell Polarity GSK3b->Cell_Polarity Regulation Thrombin Thrombin Thrombin->PAR1 Sfnggp_NH2 This compound Sfnggp_NH2->PAR3

Caption: PAR3 Signaling Cascade.

Quantitative Data Summary

As of the latest literature review, specific high-throughput screening data for this compound, such as IC50, EC50, or Z'-factor values from large-scale screens, are not publicly available. The table below is a template for researchers to populate with their own experimental data when conducting HTS assays with this compound or other PAR3 modulators.

CompoundAssay TypeTargetIC50 / EC50 (µM)Z'-FactorSignal-to-Background (S/B) Ratio
This compoundCalcium MobilizationPAR3Data not availableData not availableData not available
Control AntagonistCalcium MobilizationPAR3User-definedUser-definedUser-defined
Test Compound 1Calcium MobilizationPAR3User-determinedUser-determinedUser-determined
..................

Experimental Protocols

The following are proposed protocols for high-throughput screening assays to identify modulators of PAR3. These are generalized methods and should be optimized for specific cell lines and laboratory instrumentation.

Protocol 1: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.

1. Cell Culture and Plating:

  • Culture a human endothelial cell line (e.g., HUVEC), which endogenously expresses PAR3, in appropriate media.
  • Seed cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the assay (e.g., 10,000 cells/well).
  • Incubate for 24 hours to allow for cell adherence.

2. Fluorescent Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove cell culture medium from the plates and add the dye solution to each well.
  • Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

3. Compound Addition:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Using an acoustic liquid handler or a pintool, transfer test compounds and controls (including this compound as a reference agonist) to the assay plates.

4. Signal Detection:

  • Place the assay plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or PHERAstar).
  • Inject an activating agent (e.g., thrombin, if screening for antagonists in the presence of an agonist) into each well.
  • Measure the fluorescence intensity kinetically over a period of 60-180 seconds.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.
  • Normalize the data to positive (e.g., this compound) and negative (vehicle) controls.
  • Determine dose-response curves and calculate EC50 or IC50 values for active compounds.

Protocol 2: Cell Viability/Proliferation Assay (Luminescence-Based)

This assay can be used to assess the downstream effects of PAR3 modulation on cell health and proliferation.

1. Cell Plating and Treatment:

  • Seed cells in 384-well, white, opaque-walled microplates at a low density (e.g., 1,000 cells/well).
  • Allow cells to attach overnight.
  • Add test compounds, this compound, and controls to the respective wells.

2. Incubation:

  • Incubate the plates for a period determined by the cell doubling time and desired assay window (e.g., 48-72 hours).

3. Luminescence Reading:

  • Equilibrate the plates to room temperature for 30 minutes.
  • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, following the manufacturer's protocol.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate luminometer.

4. Data Analysis:

  • Subtract the background luminescence (from wells with no cells).
  • Normalize the data to positive and negative controls.
  • Identify compounds that significantly alter cell viability.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting PAR3.

HTS_Workflow Assay_Development Assay Development & Optimization (e.g., 384-well format) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Compound_Library Compound Library (e.g., 100,000 compounds) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > 3σ of Control) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell Viability, Reporter Gene) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: HTS Workflow for PAR3 Modulators.

References

Application Notes and Protocols for Flow Cytometry Analysis with Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide Sfnggp-NH2 in flow cytometry to study its interaction with the Protease-Activated Receptor 3 (PAR-3). This document includes detailed protocols for cell preparation, peptide labeling, and flow cytometric analysis, as well as an overview of the potential signaling pathways involved.

Introduction

This compound is a synthetic peptide that acts as a ligand for Protease-Activated Receptor 3 (PAR-3), a member of the G protein-coupled receptor (GPCR) superfamily.[1] PAR-3 is a high-affinity thrombin receptor and is expressed in various cell types, including human cutaneous mast cells.[1] While PAR-3's signaling activity is complex and can involve co-receptor functions with other PARs like PAR-1 and PAR-4, studying the binding of specific ligands such as this compound is crucial for understanding its role in cellular processes and for potential therapeutic development. Flow cytometry offers a powerful platform for quantifying the binding of fluorescently labeled this compound to cells expressing PAR-3.[2][3]

Data Presentation

The following tables provide a structured summary of recommended cell lines for studying this compound interaction with PAR-3 and a general framework for experimental conditions that should be optimized for specific experimental setups.

Table 1: Recommended Human Cell Lines for PAR-3 Expression Analysis

Cell LineCancer TypeReference
Huh-7Hepatocellular Carcinoma[4]
HepG2Hepatocellular Carcinoma
Hep3BHepatocellular Carcinoma
PLC-5Hepatocellular Carcinoma
SK-Hep-1Hepatocellular Carcinoma
T47DBreast Cancer
SKBR3Breast Cancer
A549Lung Adenocarcinoma
H1299Lung Adenocarcinoma

Table 2: General Experimental Parameters for Flow Cytometry Analysis

ParameterRecommended Starting ConditionNotes
Cell Density 1 x 10^6 cells/mLAdjust as needed based on cell type and instrument.
Fluorescently Labeled this compound Concentration 10-100 nMTitrate to determine optimal concentration for saturation binding with minimal non-specific binding.
Incubation Time 30-60 minutes at 4°C or room temperatureOptimize to reach binding equilibrium. Performing incubation at 4°C can minimize receptor internalization.
Incubation Buffer PBS with 1-2% BSABovine Serum Albumin (BSA) is used to reduce non-specific binding.
Washing Steps 2-3 washes with cold PBSTo remove unbound peptide.
Controls Unlabeled this compound (for competition), cells alone (for autofluorescence), isotype control (if using antibodies).Essential for validating the specificity of the binding interaction.

Experimental Protocols

Protocol 1: Preparation of Cells for Flow Cytometry

This protocol describes the preparation of a single-cell suspension from either adherent or suspension cell cultures.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation solution (e.g., Trypsin-EDTA) for adherent cells

  • Fetal Bovine Serum (FBS) or BSA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes or 96-well plates

Procedure for Adherent Cells:

  • Wash the confluent cell monolayer with PBS.

  • Add a minimal volume of pre-warmed cell dissociation solution to cover the cell surface and incubate at 37°C until cells detach.

  • Neutralize the dissociation solution with complete growth medium containing FBS.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Proceed to step 7.

Procedure for Suspension Cells: 6. Transfer the cell suspension from the culture flask to a centrifuge tube.

General Procedure: 7. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 8. Discard the supernatant and resuspend the cell pellet in cold PBS containing 1% BSA. 9. Count the cells and assess viability using a hemocytometer and Trypan Blue or an automated cell counter. 10. Adjust the cell density to 1 x 10^6 viable cells/mL in cold PBS with 1% BSA. Keep cells on ice.

Protocol 2: Fluorescent Labeling of this compound (Conceptual)

For direct flow cytometry analysis, this compound needs to be conjugated with a fluorophore (e.g., FITC, Alexa Fluor 488, Rhodamine B). This is typically achieved by reacting the primary amine of the peptide with an amine-reactive dye. It is recommended to use a commercial peptide labeling kit and follow the manufacturer's instructions for optimal conjugation and purification.

Protocol 3: Flow Cytometry Staining of Cells with Fluorescently Labeled this compound

This protocol outlines the procedure for staining cells with fluorescently labeled this compound to detect binding to PAR-3.

Materials:

  • Prepared single-cell suspension (from Protocol 1)

  • Fluorescently labeled this compound

  • Unlabeled this compound (for competition control)

  • Flow cytometry staining buffer (PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes or 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube or well of a 96-well plate.

  • For Competition Control: Add a 100-fold molar excess of unlabeled this compound to the designated control tubes and incubate for 15 minutes on ice.

  • Add the optimal concentration of fluorescently labeled this compound to all tubes except the "cells alone" control.

  • Incubate for 30-60 minutes at 4°C, protected from light.

  • Wash the cells twice by adding 1 mL of cold flow cytometry staining buffer, followed by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant after each wash.

  • Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling cascade initiated by this compound binding to PAR-3 and the experimental workflow for flow cytometry analysis.

G12_13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sfnggp This compound PAR3 PAR-3 Sfnggp->PAR3 Binding PAR1_4 PAR-1/4 (Co-receptor) PAR3->PAR1_4 Dimerization Gq Gαq PAR3->Gq Activation G12_13 Gα12/13 PAR3->G12_13 Activation PLC PLC Gq->PLC RhoGEF RhoGEF (e.g., LARG) G12_13->RhoGEF Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Activation Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK ROCK ROCK RhoA->ROCK Activation Cytoskeletal Cytoskeletal Rearrangement ROCK->Cytoskeletal Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Proposed signaling pathway of this compound binding to PAR-3.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (PAR-3 expressing cells) Harvest 2. Harvest & Wash Cells Cell_Culture->Harvest Count 3. Cell Counting & Viability Check Harvest->Count Resuspend 4. Resuspend to 1x10^6 cells/mL Count->Resuspend Aliquot 5. Aliquot Cells Resuspend->Aliquot Block 6. Add Unlabeled Peptide (Competition Control) Aliquot->Block Optional Control Incubate 7. Incubate with Fluorescent this compound Aliquot->Incubate Block->Incubate Wash 8. Wash Unbound Peptide Incubate->Wash Acquire 9. Acquire on Flow Cytometer Wash->Acquire Analyze 10. Analyze Data (Median Fluorescence Intensity) Acquire->Analyze

Caption: Experimental workflow for this compound flow cytometry analysis.

References

Sfnggp-NH2 Peptide: Comprehensive Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of the Sfnggp-NH2 peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.

Peptide Information

PropertyDescription
Peptide Name This compound
Sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2
Biological Activity This compound is a biologically active peptide associated with Protease-Activated Receptors (PARs), particularly PAR-3 and PAR-4. It is implicated in itch-associated responses.[1]
Appearance White to off-white lyophilized powder.

Handling and Storage

Proper handling and storage are critical to prevent degradation of the this compound peptide.

Long-Term Storage of Lyophilized Peptide

For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light.[2][3][4] Before use, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can significantly reduce the peptide's stability.

ConditionTemperatureDurationNotes
Long-Term-80°CYearsPreferred for maximum stability.
Intermediate-Term-20°CMonths to YearsSuitable for routine long-term storage.
Short-Term4°CDays to WeeksNot recommended for extended periods.
Reconstitution of Lyophilized Peptide

The solubility of a peptide is highly dependent on its amino acid sequence. To reconstitute this compound, a preliminary solubility test on a small amount of the peptide is recommended.

Solubility Determination Protocol:

  • Calculate the net charge of this compound:

    • Ser (S), Phe (F), Asn (N), Gly (G), Pro (P) are neutral at pH 7.

    • The C-terminus is amidated (-NH2), which is neutral.

    • The N-terminal amine group (+1) gives the peptide an overall net positive charge.

  • Initial Solvent Selection: For a basic peptide like this compound, sterile distilled water is the recommended initial solvent.

  • Reconstitution Procedure:

    • Allow the peptide vial to warm to room temperature in a desiccator.

    • Add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-10 mg/mL).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Alternative Solvents: If the peptide does not dissolve in water, a dilute aqueous solution of acetic acid (0.1%) can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.

Storage of Peptide Solutions

Peptide solutions are significantly less stable than their lyophilized form. Therefore, it is advisable to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

ConditionTemperatureDurationNotes
Short-Term4°CUp to one weekFor immediate use.
Long-Term-20°C or -80°CWeeks to MonthsAliquots are essential to prevent degradation from freeze-thaw cycles.

Experimental Protocols

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water or 0.1% acetic acid in sterile water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of lyophilized this compound to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Carefully open the vial and add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of solvent).

  • Recap the vial and vortex gently until the peptide is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • For storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.

General Assay Protocol

Objective: To provide a general workflow for utilizing the this compound peptide in a cell-based or biochemical assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration prep_stock->prep_working add_peptide Add this compound to Assay prep_working->add_peptide prep_assay Prepare Assay Plate (Cells or Reagents) prep_assay->add_peptide incubate Incubate for Specified Time add_peptide->incubate measure Measure Assay Readout incubate->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for using this compound peptide.

Signaling Pathway

This compound is associated with Protease-Activated Receptors (PARs), particularly PAR-3 and PAR-4. PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.

par_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol par PAR-4 g_protein G Protein (Gq/11, G12/13) par->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces downstream Downstream Signaling (e.g., Itch Response) pkc->downstream ca_release->downstream sfnggp This compound sfnggp->par Activates

Caption: Simplified PAR-4 signaling pathway activated by this compound.

Troubleshooting

IssuePossible CauseRecommendation
Peptide will not dissolve Incorrect solvent; peptide concentration is too high.Try a different solvent based on the peptide's charge (e.g., dilute acetic acid for basic peptides). Sonication may also help. Ensure the concentration is not above the solubility limit.
Loss of peptide activity Improper storage; multiple freeze-thaw cycles; bacterial contamination.Store lyophilized peptide at -80°C. Aliquot peptide solutions to avoid freeze-thaw cycles. Use sterile solutions and handle aseptically.
Inconsistent experimental results Inaccurate peptide concentration due to moisture absorption; peptide degradation.Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing. Prepare fresh solutions for critical experiments.

For further information or specific applications, it is recommended to consult the manufacturer's product information sheet and relevant scientific literature.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sfnggp-NH2 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the dissolution of the peptide Sfnggp-NH2. Adherence to proper reconstitution techniques is critical for experimental success and data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that might affect its solubility?

A1: The peptide this compound has a sequence of Serine-Phenylalanine-Asparagine-glycine-glycine-proline with a C-terminal amidation (-NH2). Key characteristics influencing its solubility include:

  • Charge: At a neutral pH, the peptide is expected to have a net positive charge (+1) due to the N-terminal amino group, classifying it as a basic peptide.[1][2] The C-terminal amidation results in a neutral charge at that end.

  • Hydrophobicity: The presence of Phenylalanine, a hydrophobic amino acid, can contribute to lower solubility in aqueous solutions.[1][3] Peptides with significant hydrophobic character can be challenging to dissolve.[1]

Q2: I'm observing a cloudy solution or visible particles after attempting to dissolve this compound in water. What is the likely cause?

A2: A cloudy or particulate-containing solution indicates incomplete dissolution. This is likely due to the hydrophobic nature of the Phenylalanine residue in the this compound sequence, which can lead to peptide aggregation in aqueous solutions.

Q3: What is the recommended first step for dissolving this compound?

A3: For a basic peptide like this compound, the recommended initial approach is to try dissolving it in a small amount of sterile, distilled water. If solubility is poor, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve dissolution by ensuring the N-terminal amine is fully protonated.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, for peptides with hydrophobic characteristics, using a small amount of an organic solvent is a standard practice. Recommended organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). The peptide should first be fully dissolved in the organic solvent before slowly adding the aqueous buffer to the desired final concentration.

Q5: Are there any techniques to aid the dissolution process?

A5: Several techniques can help improve the solubilization of peptides:

  • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.

  • Vortexing: Gentle vortexing can aid in mixing and dissolving the peptide. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.

  • Warming: Gentle warming of the solution can sometimes improve solubility. However, excessive heat should be avoided as it can lead to peptide degradation.

Troubleshooting Guide

If you are encountering difficulties dissolving this compound, follow this step-by-step troubleshooting guide.

Initial Observation: Lyophilized this compound peptide does not fully dissolve in the chosen solvent, resulting in a cloudy solution, visible particulates, or a gel-like substance.

Troubleshooting Workflow:

G start Start: Lyophilized This compound initial_dissolution Attempt dissolution in sterile dH2O start->initial_dissolution check_solubility1 Clear Solution? initial_dissolution->check_solubility1 acidic_solution Add small amount of 10% Acetic Acid check_solubility1->acidic_solution No success Success: Peptide is fully dissolved check_solubility1->success Yes check_solubility2 Clear Solution? acidic_solution->check_solubility2 organic_solvent Use minimal organic solvent (e.g., DMSO, DMF) check_solubility2->organic_solvent No check_solubility2->success Yes dissolve_in_organic Ensure complete dissolution in organic solvent organic_solvent->dissolve_in_organic slow_dilution Slowly add aqueous buffer to final concentration dissolve_in_organic->slow_dilution check_solubility3 Clear Solution? slow_dilution->check_solubility3 sonicate Apply gentle sonication check_solubility3->sonicate No check_solubility3->success Yes sonicate->success If successful fail Issue Persists: Contact Technical Support sonicate->fail If unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the standard procedure for reconstituting lyophilized this compound.

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of the appropriate solvent (see solvent selection table below) to the vial.

  • Mixing: Gently vortex or swirl the vial to mix. Avoid vigorous shaking.

  • Sonication (if necessary): If the peptide does not readily dissolve, sonicate the solution in a water bath for short intervals (e.g., 10-20 seconds).

  • Visual Inspection: A successfully reconstituted peptide solution should be clear and free of any visible particulates.

Protocol 2: Solubility Testing of this compound

To determine the optimal solvent for this compound, a systematic solubility test is recommended.

  • Aliquoting: Prepare small, accurately weighed aliquots of the lyophilized peptide.

  • Solvent Screening: Test the solubility of an aliquot in a series of solvents, starting with water and progressing to more aggressive solvents if necessary (see table below).

  • Observation: After adding a small, measured volume of solvent, gently mix and observe the solution for clarity.

  • Documentation: Record the solvent in which the peptide fully dissolves at the desired concentration.

Data Presentation

Table 1: Recommended Solvents for this compound
SolventRecommendation LevelRationale
Sterile Distilled WaterFirst ChoiceSuitable for many peptides, especially with a net charge.
10% Acetic Acid in WaterSecond ChoiceThe acidic pH aids in dissolving basic peptides like this compound.
DMSO, DMF, AcetonitrileThird ChoiceEffective for hydrophobic peptides. Use a minimal amount to dissolve, then dilute.
Table 2: Factors Influencing Peptide Solubility
FactorEffect on SolubilityRecommendations for this compound
pH Can alter the net charge of the peptide, affecting its interaction with the solvent.An acidic pH will ensure the N-terminus is protonated, potentially increasing solubility.
Ionic Strength Can either increase or decrease solubility depending on the peptide and salt concentration.Start with low ionic strength buffers and adjust if necessary.
Temperature Increased temperature generally increases solubility.Gentle warming can be attempted, but avoid excessive heat to prevent degradation.
Peptide Concentration Higher concentrations are more prone to aggregation.Aim for the lowest effective concentration for your experiment.
Aggregation Hydrophobic interactions can lead to the formation of insoluble aggregates.Sonication and the use of organic solvents can help disrupt aggregates.

Visualizations

Factors Affecting Peptide Solubility

G cluster_peptide Peptide Properties cluster_environment Solution Environment Amino Acid\nSequence Amino Acid Sequence Hydrophobicity Hydrophobicity Amino Acid\nSequence->Hydrophobicity Net Charge Net Charge Amino Acid\nSequence->Net Charge Solubility Solubility Hydrophobicity->Solubility Net Charge->Solubility Solvent Solvent Solvent->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Ionic Strength Ionic Strength Ionic Strength->Solubility

Caption: Key factors influencing peptide solubility.

Disclaimer: The information provided in this technical support guide is intended for general guidance only. Optimal dissolution conditions may vary depending on the specific experimental requirements and the purity of the peptide.

References

Technical Support Center: Optimizing Sfnggp-NH2 Concentration for Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Sfnggp-NH2 concentration in platelet aggregation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a platelet aggregation assay?

A1: For a novel peptide like this compound, it is advisable to start with a broad concentration range to determine its dose-response effect. A typical starting range would be from 0.1 µM to 100 µM.[1][2][3][4] Based on the initial results, you can then perform a more focused dose-response curve to pinpoint the optimal concentration.[5]

Q2: What are the critical quality control steps for the this compound peptide before use?

A2: The quality of the synthetic peptide is crucial for reproducible results. Key quality control checks include:

  • Purity Analysis: Ensure the peptide purity is high (typically >95%) as determined by HPLC. Impurities from synthesis can lead to spurious results.

  • Mass Spectrometry: Verify the correct molecular weight of the peptide.

  • Endotoxin Testing: Peptides can be contaminated with endotoxins which can cause non-specific platelet activation. It is recommended to use peptides with low endotoxin levels (≤ 0.01 EU/µg).

  • Solubility Testing: Determine the appropriate solvent for this compound. Incorrect solvents can lead to peptide precipitation and inaccurate concentrations.

Q3: How should I prepare and store the this compound stock solution?

A3: Peptides should ideally be stored lyophilized at -20°C or -80°C. For creating a stock solution, dissolve the lyophilized peptide in a sterile, appropriate solvent as determined by solubility testing (e.g., sterile water, DMSO, or a buffer). It is best to prepare fresh solutions for each experiment to avoid degradation. If storage in solution is necessary, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Q4: My platelet aggregation results with this compound are not reproducible. What are the common causes?

A4: Inconsistent results are a common challenge in platelet aggregation assays. Potential causes include:

  • Peptide Quality and Handling: Variability in peptide purity, solubility, or stability due to improper storage and handling.

  • Sample Preparation: Inconsistent platelet-rich plasma (PRP) preparation, leading to variations in platelet count.

  • Experimental Timing: Delays between blood collection and the start of the experiment can affect platelet function.

  • Pipetting Errors: Inaccurate pipetting of either the peptide or platelet agonists.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No platelet aggregation observed with this compound. Peptide Insolubility: The peptide may have precipitated out of solution.Visually inspect the peptide solution for any precipitate. Re-dissolve the peptide using the recommended solvent and protocol. Consider performing a solubility test.
Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound from a new lyophilized vial.
Incorrect Peptide Concentration: A calculation or dilution error may have occurred.Double-check all calculations and dilutions. Prepare a fresh dilution series from the stock solution.
Inactive Peptide: The peptide may not have an effect on the specific activation pathway being studied.Consider using different platelet agonists to investigate if this compound has a modulatory effect.
High variability in aggregation between replicates. Inconsistent Mixing: Inadequate or inconsistent mixing of the PRP before aliquoting.Gently invert the PRP tube several times before taking each aliquot to ensure a homogenous platelet suspension.
Temperature Fluctuations: Variations in the temperature of the PRP or reagents.Ensure that the PRP and all reagents are equilibrated to 37°C before starting the assay.
Pipetting Inaccuracy: Small variations in the volumes of peptide or agonist added.Use calibrated pipettes and ensure proper pipetting technique.
Baseline on the aggregometer is noisy or drifting. Instrument Issues: Dirty optics or a malfunctioning light source in the aggregometer.Clean the cuvette wells and optical pathways as per the manufacturer's instructions. If the issue persists, contact technical support for the instrument.
Poor Sample Quality: Lipemic or hemolyzed plasma can interfere with light transmission.Visually inspect the PRP. If it appears cloudy (lipemic) or reddish (hemolyzed), a new blood sample may be necessary.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Collect whole blood from healthy donors who have not taken antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.

  • PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.

  • Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to a standardized concentration (typically 200-300 x 10⁹/L) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.

Protocol 2: Dose-Response Curve for this compound
  • Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.

  • Sample Preparation: Pipette the standardized PRP into aggregometer cuvettes with a magnetic stir bar and allow them to equilibrate at 37°C for at least 2 minutes.

  • Peptide Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

  • Initiate Aggregation: Add a known platelet agonist (e.g., ADP, collagen, thrombin) at a sub-maximal concentration to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes to obtain aggregation curves.

  • Analysis: Determine the maximum platelet aggregation percentage for each concentration of this compound.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on ADP-Induced Platelet Aggregation

This compound Concentration (µM)Maximum Aggregation (%)
0 (Vehicle Control)65 ± 5
0.162 ± 6
155 ± 4
1035 ± 5
5015 ± 3
1008 ± 2

Table 2: Recommended Final Concentrations of Common Platelet Agonists

AgonistTypical Final Concentration Range
ADP2 - 20 µM
Collagen1 - 5 µg/mL
Thrombin Receptor Activating Peptide (TRAP)1 - 10 µM
Arachidonic Acid0.5 - 1.5 mM
Ristocetin1.25 - 1.5 mg/mL

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Citrate) prp PRP Preparation (150-200g Centrifugation) blood->prp adjust Adjust Platelet Count (200-300 x 10^9/L) prp->adjust setup Aggregometer Setup (37°C) adjust->setup incubate Incubate PRP with this compound setup->incubate agonist Add Platelet Agonist incubate->agonist record Record Aggregation agonist->record analyze Determine Max Aggregation (%) record->analyze dose_response Plot Dose-Response Curve analyze->dose_response optimize Identify Optimal Concentration dose_response->optimize

Caption: Workflow for optimizing this compound concentration.

platelet_activation_pathway General Platelet Activation Signaling Pathway cluster_receptors Agonist Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response adp ADP Receptor (P2Y12) gq Gq adp->gq thrombin Thrombin Receptor (PAR1) thrombin->gq collagen Collagen Receptor (GPVI) plc PLC collagen->plc gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC dag->pkc shape_change Shape Change ca2->shape_change granule Granule Secretion pkc->granule integrin Integrin αIIbβ3 Activation pkc->integrin aggregation Aggregation granule->aggregation Positive Feedback integrin->aggregation

Caption: Key pathways in platelet activation.

troubleshooting_logic Troubleshooting Logic for No Aggregation cluster_reagent_issues Reagent/Sample Issues cluster_peptide_issues This compound Issues start No Aggregation Observed check_control Does positive control (agonist alone) work? start->check_control check_agonist Check agonist activity and concentration check_control->check_agonist No check_solubility Verify peptide solubility check_control->check_solubility Yes check_prp Check PRP quality and platelet count check_agonist->check_prp check_degradation Prepare fresh peptide solution check_solubility->check_degradation check_concentration Re-verify peptide concentration check_degradation->check_concentration

Caption: Logic for troubleshooting no aggregation.

References

Troubleshooting Sfnggp-NH2 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the synthetic peptide Sfnggp-NH2. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the handling, storage, and use of this compound in a question-and-answer format.

1. Peptide Solubility Issues

  • Question: My lyophilized this compound peptide will not dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?

    Answer: Difficulty in dissolving peptides is a common issue, often dependent on the amino acid sequence.[1] For this compound, a systematic approach to solubilization is recommended.

    • Initial Step: First, attempt to dissolve a small test amount of the peptide in sterile, distilled water.[2][3]

    • Charge-Based Approach: Determine the theoretical net charge of this compound at neutral pH.

      • If the peptide is predicted to be basic (net positive charge), and it does not dissolve in water, try adding a small amount of 10% acetic acid.[2][3]

      • If the peptide is predicted to be acidic (net negative charge), a dilute solution of 10% ammonium bicarbonate or ammonium hydroxide can be used.

    • Hydrophobic Peptides: If the peptide is neutral or highly hydrophobic, a small amount of an organic solvent like DMSO, DMF, or acetonitrile is a common starting point. Once dissolved in the organic solvent, the solution should be slowly added dropwise to the aqueous buffer with constant stirring to reach the final desired concentration.

    • Sonication: To aid dissolution, you can briefly sonicate the peptide solution.

  • Question: My this compound solution appears cloudy or has visible precipitates. What does this indicate and how can I resolve it?

    Answer: Cloudiness or precipitation is often an indication of peptide aggregation or poor solubility.

    • Visual Inspection: This is the simplest method to detect potential aggregation.

    • Improving Solubility: Follow the systematic solubilization protocol described above. Ensure the final concentration of any organic solvent is compatible with your experimental assay. For most cell-based assays, the final DMSO concentration should ideally be below 0.5-1%.

    • Thawing: If the solution was frozen, ensure it is thawed rapidly in a water bath and used immediately to prevent precipitation during slow thawing.

2. Experimental Variability and Inconsistent Results

  • Question: I am observing significant variability in the bioactivity of this compound between different experimental runs. What are the potential causes?

    Answer: Experimental variability with peptides can arise from several factors:

    • Improper Storage: Peptides, especially in solution, have a limited shelf life. For long-term storage, lyophilized peptides should be stored at -20°C or colder. Once in solution, it is best to make aliquots to avoid repeated freeze-thaw cycles.

    • Peptide Aggregation: Aggregation can reduce the effective concentration of the active peptide, leading to inconsistent results. Refer to the troubleshooting section on aggregation below.

    • Inaccurate Peptide Quantification: Ensure the concentration of your stock solution is accurately determined. The presence of residual salts (like TFA from synthesis) and water content can affect the actual peptide concentration.

    • Assay Conditions: Minor variations in assay conditions such as temperature, incubation time, and buffer pH can significantly impact results.

  • Question: How can I detect and quantify this compound aggregation?

    Answer: Several methods can be used to detect peptide aggregation. A common and accessible method is the Thioflavin T (ThT) assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures, which are a common form of peptide aggregates. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

3. Assay-Specific Problems

  • Question: I am not observing any cellular response in my PAR4 activation assay with this compound. What could be the issue?

    Answer: A lack of response could be due to several factors:

    • Peptide Inactivity: Confirm the peptide's integrity and activity. If possible, use a positive control (e.g., thrombin or a known PAR4 agonist peptide like AYPGKF-NH2) to validate the assay setup.

    • Incorrect Peptide Concentration: Your working concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.

    • Cell Health: Ensure the cells used in the assay are healthy and within a suitable passage number.

    • Receptor Expression: Verify that your cell line expresses PAR3 and PAR4, as PAR3 can act as a cofactor for PAR4 activation by some ligands.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for this compound. Researchers should populate these tables with their own experimentally determined values.

Table 1: Solubility of this compound

Solvent/Buffer SystemMaximum Soluble Concentration (mg/mL)Observations (e.g., clear, cloudy)
Sterile WaterUser Determined
PBS (pH 7.4)User Determined
0.1% Acetic AcidUser Determined
5% DMSO in PBSUser Determined

Table 2: In Vitro Bioactivity of this compound

Assay TypeCell LineParameterValue
PAR4 Receptor Binding Assaye.g., CHO-hPAR4IC50 (nM)User Determined
Ki (nM)User Determined
Calcium Mobilization Assaye.g., HEK293-hPAR4EC50 (nM)User Determined

Experimental Protocols

1. Protocol for Determining Peptide Solubility

This protocol provides a systematic approach to finding a suitable solvent for this compound.

  • Preparation: Aliquot a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube for testing. Allow the peptide to equilibrate to room temperature before opening the vial.

  • Initial Solvent Test (Water): Add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 10 mg/mL). Vortex briefly.

  • Visual Inspection: Check for visible particles or cloudiness.

  • Sonication: If the peptide is not fully dissolved, sonicate the solution in a water bath for 10-15 seconds. Re-examine the solution.

  • pH Adjustment (if necessary): Based on the peptide's net charge, if it remains insoluble in water, add a small volume of 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides) and repeat vortexing/sonication.

  • Organic Solvents (if necessary): If the peptide is still insoluble, use a fresh aliquot and attempt to dissolve it in a minimal amount of DMSO. Once dissolved, slowly add this solution dropwise to your aqueous buffer of choice while vortexing to achieve the final concentration.

2. Protocol for Thioflavin T (ThT) Aggregation Assay

This protocol allows for the detection of this compound aggregation.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in an appropriate solvent (e.g., DMSO).

    • ThT Stock Solution: Prepare a 500 µM ThT stock solution in reaction buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm filter.

    • Assay Buffer: Use an appropriate buffer such as PBS.

  • Assay Setup:

    • In a black 96-well plate, add the assay buffer.

    • Add the ThT stock solution to a final concentration of 20-50 µM.

    • Add the this compound stock solution to the desired final concentration (e.g., 25 µM). Include wells with buffer and ThT only as a background control.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.

  • Data Analysis:

    • Subtract the background fluorescence (ThT only) from the readings for the peptide-containing wells.

    • An increase in fluorescence over time indicates peptide aggregation.

3. Protocol for a Competitive Radioligand Receptor Binding Assay

This protocol can be used to determine the binding affinity (IC50, Ki) of this compound for the PAR4 receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human PAR4 (e.g., CHO-hPAR4 or HEK-hPAR4).

    • A suitable radioligand for PAR4 (this is a significant challenge for PARs as they are activated by cleavage; often, a labeled antagonist or a labeled, non-hydrolyzable agonist analog is used).

    • Unlabeled this compound at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • In each well of the filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled peptide. For non-specific binding, include a high concentration of a known unlabeled PAR4 ligand.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of the plate through the vacuum manifold and wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway for PAR4 Activation

PAR4_Signaling Sfnggp_NH2 This compound PAR4 PAR4 Sfnggp_NH2->PAR4 Activates PAR3 PAR3 (Cofactor) PAR3->PAR4 Enhances Activation Gq_11 Gαq/11 PAR4->Gq_11 G12_13 Gα12/13 PAR4->G12_13 PLC PLC Gq_11->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement

Caption: PAR4 signaling cascade initiated by this compound.

Experimental Workflow for Troubleshooting Peptide Solubility

Peptide_Solubility_Workflow Start Start: Lyophilized this compound Test_Water Dissolve in Sterile Water Start->Test_Water Is_Soluble1 Soluble? Test_Water->Is_Soluble1 Sonicate Sonicate Is_Soluble1->Sonicate No End_Success Success: Proceed with Experiment Is_Soluble1->End_Success Yes Is_Soluble2 Soluble? Sonicate->Is_Soluble2 Check_Charge Check Peptide's Net Charge Is_Soluble2->Check_Charge No Is_Soluble2->End_Success Yes Acidic_Buffer Use Dilute Acid (e.g., 10% Acetic Acid) Check_Charge->Acidic_Buffer Positive Basic_Buffer Use Dilute Base (e.g., 10% NH4HCO3) Check_Charge->Basic_Buffer Negative Organic_Solvent Use Minimal DMSO, then add to Buffer Check_Charge->Organic_Solvent Neutral Is_Soluble3 Soluble? Acidic_Buffer->Is_Soluble3 Basic_Buffer->Is_Soluble3 Is_Soluble3->Organic_Solvent No Is_Soluble3->End_Success Yes Organic_Solvent->End_Success End_Fail Insoluble: Re-evaluate Peptide/Assay

Caption: Logical workflow for dissolving this compound.

References

Preventing Sfnggp-NH2 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sfnggp-NH2. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peptide has lost activity. What are the common causes of degradation?

A1: Loss of peptide activity is often due to degradation from improper storage, handling, or experimental conditions. The primary degradation pathways for peptides like this compound, which has a C-terminal amide, include:

  • Enzymatic Degradation: Proteases and peptidases present in experimental systems (e.g., cell culture media, serum, or tissue homogenates) can cleave the peptide bonds. The C-terminal amide can offer some protection against certain carboxypeptidases, but the peptide is still susceptible to endopeptidases.[1][2]

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be caused by exposure to air, metal ions, or reactive oxygen species.[3][4][5] For this compound, if 'f' (Phenylalanine) or any other aromatic or sulfur-containing amino acid were present in the full sequence, they would be susceptible.

  • Deamidation: The C-terminal amide or side chains of asparagine (N) and glutamine (Q) can be hydrolyzed to a carboxylic acid. This alters the peptide's charge and structure, often leading to loss of function.

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, especially at acidic or alkaline pH and elevated temperatures.

Q2: How should I properly store my lyophilized and reconstituted this compound?

A2: Proper storage is crucial for maintaining the stability of this compound.

  • Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a sealed container with a desiccant. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.

  • Peptide in Solution: Peptides are less stable in solution. For optimal storage, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: I am seeing multiple peaks on my HPLC analysis of this compound. What could be the cause?

A3: The presence of multiple peaks on HPLC can indicate degradation or aggregation.

  • Degradation Products: The additional peaks may correspond to oxidized, deamidated, or hydrolyzed forms of this compound. Using mass spectrometry (LC-MS) can help identify these degradation products by their mass-to-charge ratio.

  • Aggregation: Peptides can form aggregates, which may appear as separate peaks on HPLC. Consider using size-exclusion chromatography (SEC) to analyze for aggregation.

  • Contamination: Ensure that the solvents and buffers used are of high purity and that there is no bacterial contamination, as bacteria can efficiently hydrolyze peptides.

Q4: How can I prevent enzymatic degradation of this compound in my cell-based assays?

A4: To prevent enzymatic degradation in cell-based assays, consider the following:

  • Use of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental buffers and media. These cocktails contain inhibitors for various classes of proteases, such as serine, cysteine, and metalloproteases.

  • Heat-Inactivated Serum: If your cell culture medium contains serum, using heat-inactivated serum can reduce the activity of some proteases.

  • Serum-Free Media: Whenever possible, conduct your experiments in serum-free media.

  • Modified Peptides: For future experiments, consider using this compound analogs with modified peptide bonds that are resistant to cleavage.

Data Summary

The stability of a peptide like this compound is highly dependent on environmental factors. The following tables provide representative data on how pH and temperature can affect peptide degradation rates.

Table 1: Effect of pH on Peptide Half-Life in Solution

pHTemperature (°C)Representative Half-Life (t½)Common Degradation Pathway
337~ 24 hoursHydrolysis, Deamidation
537> 200 hoursMinimal Degradation
7.437~ 96 hoursDeamidation, Oxidation
937~ 12 hoursDeamidation, β-elimination

Note: Data are representative and the actual half-life of this compound may vary based on its specific amino acid sequence.

Table 2: Effect of Temperature on Peptide Stability

TemperatureConditionRecommended Storage Time
Room TemperatureLyophilizedDays to Weeks
4°CLyophilizedWeeks to Months
-20°CLyophilizedMonths to Years
-80°CLyophilizedSeveral Years
-20°CIn Solution (pH 5-7)Weeks to Months (aliquoted)

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.

  • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Based on the peptide's amino acid sequence, determine the appropriate solvent. For a generic peptide, start with sterile, distilled water. If the peptide is acidic, a small amount of 1% ammonium hydroxide may be needed. If it is basic, 1-10% acetic acid can be used. For hydrophobic peptides, an organic solvent like DMSO or DMF may be required initially, followed by slow dilution in an aqueous buffer.

  • Add the desired volume of solvent to the vial, vortex briefly, and if necessary, sonicate for a short period to aid dissolution.

  • Once dissolved, the peptide solution can be further diluted with your experimental buffer.

  • For storage, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessing Peptide Stability by RP-HPLC

  • Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7.4, 9) at a known concentration (e.g., 1 mg/mL).

  • Incubate the solutions at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Immediately analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the decrease in the peak area of the intact this compound over time.

  • Calculate the percentage of remaining peptide at each time point to determine the degradation rate.

Visual Guides

Diagram 1: Hypothetical Signaling Pathway of this compound

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor GPCR This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A potential signaling cascade initiated by the binding of this compound to a G-protein coupled receptor (GPCR).

Diagram 2: Experimental Workflow for Peptide Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute this compound Incubation Incubate under Stress (pH, Temp, Enzymes) Reconstitution->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC RP-HPLC Analysis Sampling->HPLC LCMS LC-MS for Degradant ID Sampling->LCMS Quantification Quantify Peak Area HPLC->Quantification LCMS->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Caption: A typical workflow for evaluating the stability of this compound under various experimental conditions.

Diagram 3: Common Degradation Pathways for Peptides

Degradation_Pathways cluster_main This compound Degradation cluster_pathways cluster_products Intact Peptide Intact this compound Oxidation Oxidation (+ O) Intact Peptide->Oxidation Hydrolysis Hydrolysis (+ H2O) Intact Peptide->Hydrolysis Deamidation Deamidation (NH2 -> COOH) Intact Peptide->Deamidation Enzymatic Enzymatic Cleavage Intact Peptide->Enzymatic Oxidized Oxidized Peptide Oxidation->Oxidized Fragments Peptide Fragments Hydrolysis->Fragments Deamidated Deamidated Peptide Deamidation->Deamidated Cleaved Cleaved Fragments Enzymatic->Cleaved

Caption: An overview of the major chemical and enzymatic pathways leading to the degradation of this compound.

References

Sfnggp-NH2 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of the synthetic peptide Sfnggp-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic peptide agonist designed to target Protease-Activated Receptor 4 (PAR4). PARs are a family of G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including thrombosis, inflammation, and cellular signaling.[1][2][3] this compound mimics the endogenous tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of PAR4 by proteases like thrombin, leading to receptor activation.[2]

Q2: What are off-target effects and why are they a concern for peptide therapeutics like this compound?

A2: Off-target effects are unintended interactions of a therapeutic agent with molecules other than its intended target. For this compound, this would involve binding to and activating or inhibiting other receptors or proteins besides PAR4. These unintended interactions are a significant concern as they can lead to:

  • Misinterpretation of experimental data: An observed cellular response might be incorrectly attributed to the on-target activity of this compound when it is actually caused by an off-target effect.

  • Toxicity and adverse effects: Interaction with unintended targets can disrupt normal cellular functions, leading to toxicity.[4]

  • Reduced therapeutic efficacy: Binding to off-target molecules can lower the effective concentration of this compound at its intended PAR4 target.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. However, due to the sequence similarity among PAR family members and the potential for peptides to interact with various biological molecules, a thorough off-target profiling is a critical step in the preclinical development of this compound.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on discerning on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent cellular response after this compound treatment.

  • Potential Cause: This could be due to off-target effects, where this compound is activating other signaling pathways in addition to the expected PAR4 pathway.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is activating PAR4 in your experimental system. This can be done using a PAR4-specific functional assay, such as measuring calcium mobilization in cells expressing PAR4.

    • Use a Negative Control Peptide: Synthesize a scrambled version of this compound with the same amino acid composition but in a random sequence. This peptide should be inactive at the PAR4 receptor and can help differentiate sequence-specific off-target effects from non-specific peptide effects.

    • Employ Orthogonal Approaches: Use a different PAR4 agonist with a distinct chemical structure to see if it recapitulates the same cellular phenotype. If the phenotype is consistent across different agonists, it is more likely to be an on-target effect.

Issue 2: Observed cytotoxicity at concentrations intended for PAR4 activation.

  • Potential Cause: The observed cell death may be an off-target effect of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity and compare it to the concentration required for PAR4 activation. A significant separation between the cytotoxic and efficacious doses suggests a therapeutic window.

    • Test in a PAR4-Null Cell Line: If available, use a cell line that does not express PAR4. If cytotoxicity is still observed, it is likely an off-target effect.

    • Mechanism of Cell Death Analysis: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into the potential off-target pathways involved.

Experimental Protocols & Data Presentation

To rigorously assess the on- and off-target effects of this compound, a multi-faceted experimental approach is recommended. Below are key experimental protocols and examples of how to present the resulting data.

Receptor Binding Affinity

This experiment determines the binding affinity of this compound to its intended target (PAR4) and a panel of potential off-target receptors.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells expressing the target receptor (e.g., HEK293 cells overexpressing PAR4) and prepare cell membranes.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Data Presentation: Binding Affinity of this compound

Target ReceptorLigandKi (nM)
PAR4 (On-Target) This compound 15.2
PAR1 (Off-Target)This compound>1000
PAR2 (Off-Target)This compound>1000
Receptor X (Off-Target)This compound875.4

This table presents hypothetical data for illustrative purposes.

Functional Potency

This experiment measures the concentration of this compound required to elicit a functional response mediated by the target receptor.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Data Presentation: Functional Potency of this compound

Target ReceptorFunctional AssayEC50 (nM)
PAR4 (On-Target) Calcium Mobilization 25.8
PAR1 (Off-Target)Calcium Mobilization>10,000
Receptor Y (Off-Target)cAMP Accumulation1,250

This table presents hypothetical data for illustrative purposes.

Off-Target Screening

A broad screening against a panel of common off-targets is crucial to identify potential liabilities early in development.

Protocol: Kinase Profiling Service

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Performance: The service will screen the peptide against a large panel of kinases (e.g., 400+ kinases) at one or more concentrations.

  • Data Reporting: The service will provide a report detailing the percent inhibition of each kinase by this compound.

Data Presentation: Kinase Inhibition Profile of this compound (at 10 µM)

KinasePercent Inhibition
Kinase A85%
Kinase B52%
Kinase C15%
... (and so on for the entire panel)...

This table presents hypothetical data for illustrative purposes.

Cytotoxicity Assessment

This experiment determines the concentration at which this compound causes cell death.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate.

  • Peptide Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)
HEK293MTT>100
HepG2MTT85.6

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage Sfnggp_NH2 This compound Sfnggp_NH2->PAR4 activation Gq Gq PAR4->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: On-target signaling pathway of this compound via PAR4 activation.

Off_Target_Hypothetical_Pathway Sfnggp_NH2 This compound Off_Target_Receptor Off-Target Receptor (e.g., Kinase A) Sfnggp_NH2->Off_Target_Receptor unintended binding Downstream_Effector Downstream Effector Off_Target_Receptor->Downstream_Effector Unintended_Response Unintended Cellular Response (e.g., Cytotoxicity) Downstream_Effector->Unintended_Response

Caption: Hypothetical off-target signaling pathway of this compound.

Off_Target_Workflow start Start: this compound Synthesis in_vitro_binding In Vitro Binding Assays (On- and Off-Target Receptors) start->in_vitro_binding functional_assays Functional Assays (On- and Off-Target) start->functional_assays broad_screening Broad Off-Target Screening (e.g., Kinase Panel) start->broad_screening cytotoxicity Cytotoxicity Assays start->cytotoxicity data_analysis Data Analysis and Selectivity Profiling in_vitro_binding->data_analysis functional_assays->data_analysis broad_screening->data_analysis cytotoxicity->data_analysis acceptable_profile Acceptable Selectivity Profile? data_analysis->acceptable_profile proceed Proceed to In Vivo Studies acceptable_profile->proceed Yes redesign Peptide Redesign and Optimization acceptable_profile->redesign No redesign->start

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result is_on_target_validated Is On-Target (PAR4) Engagement Validated? start->is_on_target_validated validate_on_target Validate On-Target Engagement is_on_target_validated->validate_on_target No is_phenotype_reproduced Is Phenotype Reproduced by Orthogonal PAR4 Agonist? is_on_target_validated->is_phenotype_reproduced Yes validate_on_target->is_on_target_validated likely_on_target Phenotype is Likely On-Target is_phenotype_reproduced->likely_on_target Yes investigate_off_target Investigate Potential Off-Target Effects is_phenotype_reproduced->investigate_off_target No use_negative_control Use Scrambled Peptide Control investigate_off_target->use_negative_control par4_null_cells Test in PAR4-Null Cells investigate_off_target->par4_null_cells

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Improving signal-to-noise ratio in Sfnggp-NH2 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Sfnggp-NH2 fluorescence polarization (FP) assays. The guidance is intended for researchers, scientists, and drug development professionals familiar with FP principles.

Understanding the this compound FP Assay

The this compound peptide is a known activator of Protease-Activated Receptors (PARs), which are a family of G-protein coupled receptors (GPCRs) involved in thrombosis and other physiological processes. A common application for a fluorescently labeled this compound peptide is in a competitive fluorescence polarization assay to screen for inhibitors of the this compound and PAR interaction.

In this assay, a fluorescently labeled this compound peptide (the "tracer") is incubated with the PAR receptor. The large size of the receptor slows the rotation of the tracer, resulting in a high polarization signal. When an unlabeled competitor (like a small molecule inhibitor or unlabeled this compound) is introduced, it displaces the tracer from the receptor. The smaller, unbound tracer rotates more rapidly, leading to a decrease in the polarization signal. A robust assay is characterized by a large difference in polarization between the bound and free tracer (a large assay window) and low data variability.

Below is a signaling pathway diagram illustrating the principle of a competitive FP assay for the this compound and PAR interaction.

cluster_0 High Polarization State cluster_1 Low Polarization State Fluorescent this compound (Tracer) Fluorescent this compound (Tracer) Bound Complex Tracer-Receptor Complex (Slow Rotation) Fluorescent this compound (Tracer)->Bound Complex Binds PAR Receptor PAR Receptor PAR Receptor->Bound Complex Free Tracer Free Tracer (Fast Rotation) Bound Complex->Free Tracer Displaces High Polarization Signal High Polarization Signal Bound Complex->High Polarization Signal Unlabeled Competitor Unlabeled Competitor Unlabeled Competitor->PAR Receptor Binds Low Polarization Signal Low Polarization Signal Free Tracer->Low Polarization Signal

Caption: Competitive Fluorescence Polarization Assay Principle.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my fluorescently labeled this compound tracer?

A1: The optimal tracer concentration should be low enough to avoid stoichiometric binding but high enough to provide a robust fluorescence signal (typically at least 3-fold above background). A good starting point is a concentration below the dissociation constant (Kd) of the tracer for the PAR receptor. If the Kd is unknown, you can perform a tracer titration experiment to determine the lowest concentration that gives a stable and sufficient signal.[1][2]

Q2: How do I determine the optimal concentration of the PAR receptor?

A2: The optimal receptor concentration is the lowest concentration that yields a significant and stable increase in polarization upon binding to the tracer. This is typically determined by titrating the receptor against a fixed, optimal concentration of the tracer. Aim for a receptor concentration that results in approximately 70-80% of the maximum polarization signal to ensure the assay is sensitive to competitive inhibition.

Q3: What type of microplate should I use for my this compound FP assay?

A3: It is highly recommended to use black, opaque-walled microplates with a non-binding surface.[1] Black plates minimize background fluorescence and well-to-well crosstalk. A non-binding surface is crucial to prevent the tracer and receptor from adsorbing to the plastic, which can lead to high background polarization and inaccurate results.

Q4: My assay window (the difference in mP between bound and free tracer) is too small. How can I increase it?

A4: A small assay window can be caused by several factors. Here are some troubleshooting steps:

  • Check Tracer Purity: Ensure your fluorescently labeled this compound tracer is highly pure and that all unconjugated dye has been removed. Free dye will contribute to the low polarization signal of the unbound state, reducing the overall assay window.

  • Optimize Component Concentrations: Re-titrate both the tracer and the receptor to find concentrations that maximize the difference in polarization.

  • Increase the Size Difference: The magnitude of the polarization change is dependent on the relative sizes of the tracer and the receptor-tracer complex. If possible, using a larger form of the receptor (e.g., a full-length, solubilized receptor versus a smaller binding domain) can increase the assay window.

  • Choose a Different Fluorophore: Some fluorophores are more sensitive to changes in polarization than others. Consider testing a different fluorescent label for your this compound peptide.

Q5: I am observing high variability between replicate wells. What could be the cause?

A5: High variability can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.

  • Incomplete Mixing: Mix the assay components thoroughly but gently to avoid introducing air bubbles.

  • Plate Effects: Inconsistent well geometry or surface properties can lead to variability. Use high-quality, recommended plates.

  • Instrument Settings: Optimize the plate reader's gain and other settings to ensure the signal is within the linear range of the detector.

  • Precipitation: Visually inspect the wells for any signs of protein or compound precipitation, which can scatter light and affect polarization readings.

Troubleshooting Guide

This guide addresses common problems encountered during this compound FP assays and provides a systematic approach to resolving them.

Problem 1: High Background Signal

A high background signal can be due to a high polarization reading in the absence of the receptor or a high overall fluorescence intensity that leads to noise.

Potential Cause Recommended Solution
Autofluorescence of Assay Buffer or Plate Measure the fluorescence of the buffer and an empty well. If high, consider using a different buffer or a higher quality, low-fluorescence plate.
Non-specific Binding of Tracer to the Plate Use black, non-binding surface microplates. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can also help.[1]
Contamination of Tracer with Free Fluorophore Purify the fluorescently labeled this compound peptide to remove any unconjugated dye. This can be done using techniques like HPLC or dialysis.
Tracer Aggregation Perform a tracer titration. If the polarization increases with tracer concentration in the absence of the receptor, aggregation may be occurring. Try a different buffer, lower the tracer concentration, or add a mild detergent.
Light Scatter from Precipitates Visually inspect the wells. If precipitation is observed, troubleshoot the solubility of your receptor or test compounds. Centrifuge samples before use.
Problem 2: Low Signal or Small Assay Window

A low signal refers to a low fluorescence intensity, while a small assay window indicates a small difference in millipolarization (mP) units between the bound and free tracer.

Potential Cause Recommended Solution
Low Tracer Concentration While a low tracer concentration is generally desired, it must be high enough for a stable signal. Increase the tracer concentration slightly and re-evaluate the signal-to-noise ratio.
Suboptimal Receptor Concentration The receptor concentration may be too low to bind a significant fraction of the tracer. Titrate the receptor to a concentration that gives a robust polarization shift.
Inefficient Labeling of the Peptide Verify the labeling efficiency of your this compound peptide. A low degree of labeling will result in a weaker fluorescent signal.
Fluorophore Quenching The fluorophore's emission may be quenched upon binding to the receptor or due to components in the assay buffer. Measure the fluorescence intensity of the tracer in the presence and absence of the receptor to check for quenching.
Tracer is Too Large Relative to the Receptor The principle of FP relies on a significant change in molecular size upon binding. If the fluorescent tracer is already large, the relative change upon binding to the receptor may be small. Consider using a smaller fluorescent tag.
Problem 3: Inconsistent or Non-reproducible Results

This can manifest as poor Z'-factor values or significant day-to-day variation in assay performance.

Potential Cause Recommended Solution
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment and use consistent protocols. Ensure accurate concentration determination of all stock solutions.
Temperature Fluctuations Fluorescence polarization is sensitive to temperature. Allow all reagents and plates to equilibrate to room temperature before use and perform the assay at a controlled temperature.
Timing of Measurements Ensure that the binding reaction has reached equilibrium before taking measurements. Perform a time-course experiment to determine the optimal incubation time.
Instability of Receptor or Tracer The PAR receptor or the fluorescent tracer may be unstable under the assay conditions. Assess the stability of your reagents over the time course of the experiment. Consider adding stabilizing agents like glycerol or BSA to the buffer.
Instrument Calibration Regularly check the calibration of your fluorescence plate reader, including the G-factor calibration, to ensure consistent performance.

Experimental Protocols

Representative Protocol: this compound/PAR Fluorescence Polarization Assay

This protocol is a representative example and should be optimized for your specific reagents and instrumentation.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mg/mL Bovine Serum Albumin (BSA).

  • Fluorescent Tracer Stock: Prepare a 10 µM stock solution of fluorescently labeled this compound in the assay buffer.

  • PAR Receptor Stock: Prepare a 1 µM stock solution of the purified PAR receptor in a suitable buffer.

  • Unlabeled Competitor Stock: Prepare a 1 mM stock solution of unlabeled this compound or test compound in a suitable solvent (e.g., DMSO).

2. Experimental Workflow:

The following diagram illustrates the workflow for optimizing and performing the competitive FP assay.

Start Start Tracer Titration 1. Tracer Titration (Determine optimal tracer concentration) Start->Tracer Titration Receptor Titration 2. Receptor Titration (Determine optimal receptor concentration) Tracer Titration->Receptor Titration Competitive Binding Assay 3. Competitive Binding Assay (Test unlabeled competitors) Receptor Titration->Competitive Binding Assay Data Analysis 4. Data Analysis (Calculate IC50 values) Competitive Binding Assay->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for this compound FP Assay.

3. Detailed Steps:

  • Tracer Titration:

    • Prepare serial dilutions of the fluorescent tracer in the assay buffer in a black, non-binding 384-well plate.

    • Measure the fluorescence polarization and intensity at each concentration.

    • Select the lowest concentration that provides a stable polarization reading and a fluorescence intensity at least 3-fold above the buffer-only control.

  • Receptor Titration:

    • In a 384-well plate, add the optimal concentration of the fluorescent tracer to each well.

    • Add serial dilutions of the PAR receptor to the wells.

    • Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

    • Measure the fluorescence polarization.

    • Determine the receptor concentration that gives approximately 70-80% of the maximal polarization signal (this will be your working concentration for the competitive assay).

  • Competitive Binding Assay:

    • To the wells of a 384-well plate, add the assay buffer.

    • Add serial dilutions of the unlabeled competitor (e.g., unlabeled this compound or test compounds).

    • Add the PAR receptor to a final concentration determined in the receptor titration step.

    • Add the fluorescent tracer to its final optimal concentration.

    • Include controls:

      • 0% Inhibition Control: Tracer + Receptor (no competitor)

      • 100% Inhibition Control: Tracer only (no receptor or competitor)

    • Incubate at room temperature for 30-60 minutes.

    • Measure the fluorescence polarization.

4. Data Analysis:

  • Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])

  • Plot the % Inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

By following these guidelines and troubleshooting steps, researchers can optimize their this compound fluorescence polarization assays to achieve a high signal-to-noise ratio, leading to more reliable and reproducible data in their drug discovery and research efforts.

References

Sfnggp-NH2 stability in different buffers and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the peptide Sfnggp-NH2 in various buffers and media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of oxidative agents or proteases.[1][2][3] The amino acid sequence of a peptide is a primary determinant of its stability.[4] Lyophilized peptides are generally more stable than peptides in solution.

Q2: What are the common degradation pathways for this compound?

A2: Peptides like this compound can degrade through several chemical pathways. The most common include:

  • Hydrolysis: Cleavage of the peptide bonds, which can be accelerated at acidic or basic pH. Peptides with Asp (D) residues are particularly susceptible.

  • Oxidation: Residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Tyrosine (Tyr) are prone to oxidation. This can be initiated by exposure to air, light, or trace metals.

  • Deamidation: The hydrolysis of the side-chain amide of Asparagine (Asn) and Glutamine (Gln) residues. This is highly dependent on the pH and neighboring amino acids.

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles. For short-term storage of solutions, refrigeration at 2-8°C is acceptable, but stability should be verified under these conditions.

Q4: How should I choose an appropriate buffer for my this compound stability studies?

A4: The choice of buffer is critical for maintaining peptide stability. It is generally recommended to use a buffer system that maintains a pH where the peptide is most stable, which is often 2-3 pH units away from its isoelectric point (pI). For many peptides, a slightly acidic pH of 5-6 provides optimal stability. Common buffers used for peptide stability studies include phosphate, acetate, and citrate buffers.

Q5: My this compound solution appears cloudy or has visible precipitates. What should I do?

A5: Cloudiness or precipitation can indicate peptide aggregation or poor solubility. This can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. Consider the following troubleshooting steps:

  • Ensure the pH of the buffer is appropriate for this compound solubility.

  • Try solubilizing the peptide in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer.

  • Sonication can sometimes help to dissolve aggregates.

  • If the problem persists, a buffer screen to identify optimal solubility conditions may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity Peptide degradation (hydrolysis, oxidation, deamidation)Store lyophilized peptide at -20°C or below. Aliquot solutions to avoid freeze-thaw cycles. Use buffers at the optimal pH for stability. Consider adding antioxidants like ascorbic acid for oxidation-prone peptides.
Inconsistent experimental results Instability of this compound in the experimental buffer or mediaPerform a stability study of this compound in your specific experimental medium. Ensure consistent storage and handling of the peptide stock solution. Use fresh dilutions for each experiment.
Precipitation or aggregation of this compound Poor solubility at the working concentration or in the chosen buffer. Physical instability leading to aggregation.Optimize the buffer pH and ionic strength. Consider the use of solubility-enhancing excipients. Determine the concentration at which the peptide remains soluble.
Unexpected peaks in HPLC analysis Presence of degradation products or impurities.Use high-purity this compound. Analyze the peptide solution at different time points to monitor for the appearance of new peaks, which could indicate degradation. Mass spectrometry can help identify these degradation products.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound to illustrate expected outcomes from stability studies.

Table 1: Stability of this compound (1 mg/mL) in Different Buffers at 37°C

Buffer (50 mM)pH% Remaining after 24h% Remaining after 72h
Sodium Acetate4.095.288.5
Sodium Phosphate6.098.194.3
Sodium Phosphate7.492.581.2
Tris-HCl8.585.370.6

Table 2: Effect of Temperature on this compound (1 mg/mL) Stability in 50 mM Sodium Phosphate Buffer, pH 6.0

Temperature% Remaining after 48h
4°C99.1
25°C96.8
37°C94.3

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM sodium acetate, sodium phosphate, Tris-HCl) with pH values ranging from 4.0 to 8.5.

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C) to accelerate potential degradation.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each buffer condition and store it at -80°C until analysis.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining percentage of intact this compound.

Protocol 2: Assessing the Thermal Stability of this compound

Objective: To evaluate the stability of this compound at different temperatures.

Methodology:

  • Buffer Selection: Based on the pH-stability study, select the buffer that provides the best stability for this compound.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer.

  • Incubation: Aliquot the stock solution and incubate the samples at various temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At defined time intervals, collect samples from each temperature condition and store them at -80°C.

  • Analysis: Use RP-HPLC to determine the percentage of intact this compound remaining at each time point and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Lyophilized this compound dissolve Dissolve in Buffer start->dissolve aliquot Aliquot Samples dissolve->aliquot incubate Incubate at Specific Conditions (pH, Temp) aliquot->incubate collect Collect Samples at Time Points incubate->collect hplc RP-HPLC Analysis collect->hplc data Data Analysis: % Remaining Peptide hplc->data

Caption: Workflow for this compound Stability Testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent Results or Loss of Activity degradation Peptide Degradation issue->degradation aggregation Aggregation/ Precipitation issue->aggregation handling Improper Handling issue->handling optimize_storage Optimize Storage (Temp, Aliquoting) degradation->optimize_storage optimize_buffer Optimize Buffer (pH, Excipients) degradation->optimize_buffer aggregation->optimize_buffer review_protocol Review Handling Protocol handling->review_protocol

References

Sfnggp-NH2 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic peptide Sfnggp-NH2 (Ser-Phe-Asn-Gly-Gly-Pro-NH2).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The theoretical monoisotopic molecular weight of this compound (C27H39N9O8) should be calculated and confirmed by mass spectrometry. Any significant deviation from the expected mass may indicate impurities or modifications.

Q2: What is a typical purity level for a research-grade this compound peptide?

A2: For general research purposes, a purity of >95% as determined by HPLC is often acceptable. However, for sensitive applications such as in-vitro bioassays, NMR studies, or clinical trials, a purity of >98% is recommended.[1][2]

Q3: My HPLC chromatogram shows multiple peaks. What could they be?

A3: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. For synthetic peptides like this compound, these can include:

  • Deletion sequences: Peptides missing one or more amino acids (e.g., Sfngg-NH2).[3][4]

  • Truncated sequences: Sequences missing amino acids from the N or C-terminus.[5]

  • Incomplete deprotection: Residual protecting groups from the synthesis process still attached to amino acid side chains.

  • Oxidation: Particularly of sensitive residues if present, though none are in the this compound sequence.

  • Deamidation: The asparagine (Asn) residue in this compound is prone to deamidation, which can occur during manufacturing or storage.

  • Aggregation: Formation of dimers or higher-order aggregates.

Q4: I am having trouble dissolving my lyophilized this compound peptide. What should I do?

A4: Peptide solubility is sequence-dependent. For this compound, which contains both hydrophobic (Phe) and hydrophilic (Ser, Asn) residues, it is best to first try dissolving the peptide in sterile, distilled water. If solubility is poor, the addition of a small amount of a co-solvent like acetonitrile or using a buffer with a pH away from the peptide's isoelectric point may be necessary. Gentle vortexing or sonication can also aid dissolution.

Q5: My mass spectrometry results show a mass that is +18 Da higher than expected. What does this indicate?

A5: A mass increase of 18 Da often suggests the hydrolysis of the C-terminal amide to a carboxylic acid, resulting in the peptide Sfnggp-OH. This can be a common degradation product.

Troubleshooting Guides

HPLC Purity Analysis
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks Mobile phase flow rate is too low; column contamination; sample overload.Increase the mobile phase flow rate; flush the column with a strong solvent; reduce the amount of sample injected.
Peak Tailing Presence of residual silanols on the column interacting with the peptide; low trifluoroacetic acid (TFA) concentration.Use a high-purity silica column; ensure TFA concentration in the mobile phase is optimal (typically 0.1%).
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity (HPLC-grade) solvents for mobile phase preparation; run a blank gradient to wash the column.
Poor Resolution Inappropriate mobile phase gradient; incorrect column chemistry.Optimize the gradient to be shallower for better separation of closely eluting peaks; screen different column stationary phases (e.g., C8, Phenyl).
Irreproducible Retention Times Column not equilibrated; fluctuating column temperature; leaks in the HPLC system.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase; use a column oven for temperature control; check for leaks at all fittings.
Mass Spectrometry Identity Verification
Problem Potential Cause(s) Recommended Solution(s)
No Signal or Weak Signal Low peptide concentration; signal suppression by salts or TFA.Increase the peptide concentration; desalt the sample using a C18 ZipTip before analysis; use a mobile phase with formic acid instead of TFA if compatible with chromatography.
Multiple Charged Species The peptide is picking up multiple protons during ionization.This is normal for electrospray ionization (ESI). Use the different charge states to confirm the molecular weight of the peptide.
Unexpected Mass Adducts Formation of adducts with salts (e.g., +22 Da for Na+, +38 Da for K+).This is common if salts are present. The presence of these adducts can further confirm the peptide's molecular weight. Minimize salt content for cleaner spectra.
Presence of Impurity Peaks The sample contains synthesis-related byproducts.Correlate the masses of impurity peaks with potential modifications (e.g., deletion, deamidation) and with the impurity peaks observed in the HPLC chromatogram.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound by separating it from any potential impurities.

Materials:

  • Lyophilized this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in 0.1% TFA in water to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 60
      26 95
      28 95
      29 5

      | 35 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • Lyophilized this compound peptide

  • Mass spectrometry-grade water

  • Mass spectrometry-grade acetonitrile

  • Mass spectrometry-grade formic acid

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture, to a final concentration appropriate for the mass spectrometer (typically 10-100 µM).

  • Analysis by LC-MS (preferred):

    • Inject the prepared sample into an LC-MS system. The liquid chromatography step will separate the main peptide from impurities before they enter the mass spectrometer.

    • Acquire the full MS scan to observe the [M+H]+ ion and other charged states of the peptide.

  • Direct Infusion Analysis (alternative):

    • Infuse the prepared sample directly into the mass spectrometer.

    • Acquire the full MS scan.

  • Data Analysis: Compare the observed monoisotopic mass of the most abundant peak with the theoretical calculated mass of this compound.

Visualizations

QC_Workflow This compound Quality Control Workflow cluster_0 Initial Analysis cluster_1 Purity & Identity Assessment cluster_2 Data Evaluation cluster_3 Outcome start Lyophilized this compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc RP-HPLC Analysis dissolve->hplc ms Mass Spectrometry dissolve->ms eval_hplc Evaluate Purity (>95%?) hplc->eval_hplc eval_ms Confirm Molecular Weight ms->eval_ms pass Peptide Passes QC eval_hplc->pass Yes fail Further Purification / Re-synthesis eval_hplc->fail No eval_ms->pass Correct eval_ms->fail Incorrect

Caption: Quality control workflow for synthetic peptides.

HPLC_Troubleshooting HPLC Troubleshooting for Low Purity cluster_peaks Peak Characteristics cluster_solutions Potential Solutions cluster_outcome Final Action start Low Purity Detected in HPLC q1 Are peaks broad or tailing? start->q1 q2 Are there many unresolved peaks? q1->q2 No sol1 Adjust mobile phase (e.g., TFA %) or change column q1->sol1 Yes sol2 Optimize gradient (make shallower) q2->sol2 Yes sol3 Identify impurities via LC-MS q2->sol3 No end Re-run analysis sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for HPLC purity issues.

References

Technical Support Center: Interpreting Unexpected Results with Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the synthetic peptide Sfnggp-NH2. Given the limited direct literature on this compound, this guide draws upon established principles of working with bioactive peptides, particularly those targeting Protease-Activated Receptors (PARs).

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with synthetic peptides like this compound.

A. General Peptide Handling and Storage

QuestionAnswer
How should I properly store and handle this compound? Lyophilized peptides should be stored at -20°C or colder, protected from light.[1] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
What is the best solvent for reconstituting this compound? The optimal solvent depends on the peptide's amino acid sequence. For most peptides, sterile, nuclease-free water is a good starting point. If solubility is an issue, small amounts of solvents like DMSO, DMF, or acetonitrile can be used, followed by dilution in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not induce cellular toxicity.
How can I accurately determine the concentration of my peptide solution? The net peptide content of a lyophilized powder can vary. For accurate concentration determination, it is recommended to perform amino acid analysis or use a spectrophotometer to measure absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues. If not, a colorimetric assay such as the bicinchoninic acid (BCA) assay can be used.[1]
What are common sources of contamination in peptide experiments? Contamination can arise from several sources, including endotoxins (lipopolysaccharides) from bacteria, which can trigger unwanted immune responses in cellular assays.[1] Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can also interfere with cell-based experiments.[1] Using high-purity, endotoxin-free reagents and sterile techniques is critical.

B. This compound and Protease-Activated Receptors (PARs)

QuestionAnswer
What is the likely molecular target of this compound? While direct studies on this compound are not widely available, its sequence suggests it may interact with Protease-Activated Receptors (PARs). PARs are a family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage. Synthetic peptides corresponding to the N-terminal "tethered ligand" sequence can act as agonists for these receptors.
Could this compound be an agonist or an antagonist? Without empirical data, it is difficult to determine. It could be a PAR agonist, mimicking the natural tethered ligand, or it could act as an antagonist by binding to the receptor without inducing a signaling response, thereby blocking the action of the natural ligand. It is also possible that it has no activity or acts on a different target.
Why is it important to know the PAR expression profile of my cell system? Cells can express multiple PAR subtypes (PAR1, PAR2, PAR3, and PAR4). These receptors can form homodimers and heterodimers, leading to complex signaling outputs. For example, PAR3 can act as a cofactor for PAR1 and PAR4 activation. Understanding which PARs are present in your experimental system is crucial for interpreting your results.
What are typical concentrations for PAR-activating peptides? The effective concentration can vary depending on the peptide and the assay system. Generally, concentrations in the nanomolar to low micromolar range are used. For example, the PAR4 activating peptide AYPGKF-NH2 is often used at concentrations ranging from 10 µM to 100 µM.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific unexpected outcomes in your experiments with this compound.

Scenario 1: No biological response is observed after applying this compound.

This is a common issue that can be systematically addressed.

Troubleshooting Workflow

G start No Response Observed peptide Verify Peptide Integrity - Check storage and handling - Confirm solubility - Test for degradation start->peptide protocol Review Experimental Protocol - Confirm peptide concentration - Check incubation times - Verify cell health and density peptide->protocol Peptide OK controls Assess Control Performance - Positive control active? - Negative control inactive? protocol->controls Protocol OK receptor Evaluate Target System - Confirm PAR expression - Consider receptor desensitization - Test for presence of proteases controls->receptor Controls OK interpretation Interpret Results - this compound may be inactive - this compound may be an antagonist - Target may be absent receptor->interpretation System OK G cluster_0 Cell Membrane PAR1_homo PAR1/PAR1 Homodimer Gq Gαq PAR1_homo->Gq PAR1_hetero PAR1/PAR3 Heterodimer G13 Gα13 PAR1_hetero->G13 PLC PLC Activation Gq->PLC RhoGEF RhoGEF Activation G13->RhoGEF Thrombin Thrombin Thrombin->PAR1_homo Cleavage Thrombin->PAR1_hetero Cleavage G start Unexpected Biological Effect receptor_knockdown Use siRNA/shRNA to knockdown putative target PARs start->receptor_knockdown pharmacological_block Use specific antagonists for other potential receptor targets receptor_knockdown->pharmacological_block Effect Persists binding_assay Perform radioligand binding assays to identify alternative binding sites pharmacological_block->binding_assay Effect Persists conclusion Identify Off-Target Interaction binding_assay->conclusion Binding Site Identified

References

Validation & Comparative

A Comparative Guide to Sfnggp-NH2 and Other Putative PAR-3 Agonists: A Re-evaluation of Specificity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sfnggp-NH2, a peptide frequently cited as a Protease-Activated Receptor 3 (PAR-3) agonist. Drawing upon key experimental data, we re-evaluate its receptor specificity and compare its activity with other molecules targeting the PAR family. This analysis reveals critical insights into the functional activity of PAR-3-derived peptides, highlighting the necessity of empirical validation in agonist selection.

Introduction to PAR-3 and its Tethered Ligands

Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. Synthetic peptides that mimic these tethered ligand sequences are often used as pharmacological tools to study receptor function.

PAR-3 is primarily known as a high-affinity receptor for the protease thrombin. However, its signaling capacity has been a subject of debate. Many studies suggest that PAR-3 does not signal independently but rather functions as a cofactor, enhancing thrombin's ability to activate PAR-1 in endothelial cells and PAR-4 in platelets.

This compound is a synthetic peptide corresponding to the tethered ligand sequence of murine PAR-3.[1][2] Its human equivalent is the peptide TFRGAP-NH2.[1][2][3] While logically presumed to be PAR-3 agonists, experimental evidence challenges this assumption, pointing towards significant cross-reactivity with other PARs.

Comparative Analysis: The Cross-Reactivity of PAR-3-Derived Peptides

Contrary to their classification, key studies have demonstrated that this compound and TFRGAP-NH2 do not activate PAR-3. Instead, their primary activity is directed towards PAR-1 and PAR-2. A pivotal study by Hansen et al. (2004) in Immunology used calcium mobilization assays to systematically probe the activity of these peptides on Jurkat T-cells, which express both PAR-1 and PAR-2.

The findings indicate that both the murine (this compound) and human (TFRGAP-NH2) PAR-3-derived peptides induce robust calcium signaling. However, this response could be abolished by first desensitizing the cells with a PAR-1-specific agonist, demonstrating that the signal is mediated through PAR-1 and/or PAR-2, not PAR-3.

Table 1: Summary of Experimental Data on PAR Agonist Specificity Data summarized from Hansen et al., Immunology, 2004.

Agonist PeptideSequenceTarget Receptor(s)Cell Line TestedObserved Activity (Calcium Mobilization)
This compound Ser-Phe-Asn-Gly-Gly-Pro-NH₂Murine PAR-3 (putative)Jurkat T-cellsActive. Signal is mediated via PAR-1/PAR-2.
TFRGAP-NH2 Thr-Phe-Arg-Gly-Ala-Pro-NH₂Human PAR-3 (putative)Jurkat T-cellsActive. Signal is mediated via PAR-1/PAR-2.
SFLLRN-NH2 Ser-Phe-Leu-Leu-Arg-Asn-NH₂Human PAR-1 (control)Jurkat T-cellsActive. Used to desensitize PAR-1.
SLIGRL-NH2 Ser-Leu-Ile-Gly-Arg-Leu-NH₂Human PAR-2 (control)Jurkat T-cellsActive.

This evidence repositions this compound not as a specific PAR-3 agonist but as a promiscuous activator of PAR-1 and PAR-2. This has significant implications for the interpretation of past studies that have used this peptide as a tool to probe PAR-3 function and underscores the challenge in developing truly selective PAR-3 agonists.

Signaling Pathways and Experimental Protocols

The primary method for assessing the activity of these PAR agonists is the calcium mobilization assay, which measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation. PAR-1 and PAR-2 couple primarily to Gαq, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP₃), leading to Ca²⁺ release from the endoplasmic reticulum.

PAR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (or other PAR agonist) PAR PAR-1 / PAR-2 Agonist->PAR Binds Gq Gαq PAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Response Cellular Response Ca_release->Response Initiates

Caption: Canonical Gαq signaling pathway for PAR-1/PAR-2 activation.

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol describes a representative fluorescence-based assay to measure intracellular calcium mobilization following GPCR activation.

  • Cell Culture and Plating:

    • Culture HEK293 or Jurkat cells in appropriate media.

    • One day prior to the assay, seed cells into a 96-well black-walled, clear-bottom microplate at a density of approximately 30,000-50,000 cells per well.

    • Incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Aspirate the cell culture medium from the wells.

    • Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare stock solutions of agonist peptides (this compound, TFRGAP-NH2, SFLLRN-NH2, etc.) in an appropriate vehicle (e.g., assay buffer).

    • Create a serial dilution plate to achieve a range of final assay concentrations for generating dose-response curves.

  • Fluorescence Measurement:

    • Use a kinetic fluorescence plate reader (e.g., FLIPR, FDSS) capable of automated liquid addition.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4) at intervals of 1-2 seconds.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument automatically adds the agonist from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine parameters such as EC₅₀ (half-maximal effective concentration).

Experimental_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 2) cluster_analysis Data Analysis A 1. Culture & Seed Cells in 96-well plate B 2. Prepare Agonist Dilution Plate C 3. Load Cells with Fluorescent Ca²⁺ Dye A->C E 5. Add Agonists & Record Kinetic Response B->E D 4. Measure Baseline Fluorescence C->D D->E F 6. Quantify Peak Fluorescence E->F G 7. Plot Dose-Response Curves F->G H 8. Calculate EC₅₀ Values G->H

References

A Comparative Guide to SFLLRN-NH2 and Thrombin for Platelet Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key agonists used in platelet research: the synthetic peptide SFLLRN-NH2 and the physiological enzyme thrombin. Understanding their distinct mechanisms and effects is crucial for designing and interpreting platelet function assays.

Introduction and Mechanism of Action

Platelet activation is a critical process in hemostasis and thrombosis. In research and clinical settings, various agonists are used to induce and study this process. Among the most potent and widely studied are thrombin and the synthetic peptide SFLLRN-NH2 (often referred to as a Thrombin Receptor Activating Peptide, or TRAP).

Thrombin , a serine protease, is the most potent physiological activator of platelets.[1] It exerts its effects primarily by cleaving the N-terminal exodomains of two G protein-coupled receptors on the platelet surface: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[2] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" that binds to and activates the receptor, initiating intracellular signaling cascades.[3]

SFLLRN-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR1.[3] It functions as a direct, specific agonist of PAR1, activating the receptor without the need for proteolytic cleavage.[3] This specificity makes SFLLRN-NH2 a valuable tool for isolating the effects of PAR1 activation, in contrast to thrombin which activates both PAR1 and PAR4.

Signaling Pathways: A Tale of Two Receptors

The primary difference in the signaling outcomes between thrombin and SFLLRN-NH2 lies in the receptors they activate. SFLLRN-NH2 exclusively activates PAR1, while thrombin activates both PAR1 and PAR4, leading to a more complex and sustained platelet response.

  • SFLLRN-NH2 (PAR1-Specific Activation): Activation of PAR1 by SFLLRN-NH2 leads to the coupling of three major G protein families: Gαq, Gα12/13, and Gαi.

    • Gαq activates Phospholipase Cβ (PLCβ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers a rapid, transient release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to granule secretion.

    • Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), leading to the activation of RhoA. This pathway is primarily responsible for the initial shape change of the platelet.

    • Gαi inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which further promotes platelet activation.

  • Thrombin (Dual PAR1 and PAR4 Activation): Thrombin initiates a biphasic signaling response.

    • Phase 1 (Rapid and Transient): At low concentrations, thrombin preferentially cleaves the high-affinity PAR1 receptor, leading to a rapid but transient signaling cascade identical to that of SFLLRN-NH2.

    • Phase 2 (Slow and Sustained): At higher concentrations, or with prolonged exposure, thrombin also cleaves the lower-affinity PAR4 receptor. PAR4 activation also couples to Gαq and Gα12/13, but it generates a slower, more prolonged and sustained intracellular Ca2+ signal. This sustained signaling is crucial for the later phases of platelet activation and stable thrombus formation.

The dual activation of PAR1 and PAR4 by thrombin results in a much more pronounced and sustained elevation of intracellular calcium compared to the transient calcium spike induced by SFLLRN-NH2 alone.

SFLLRN_Signaling cluster_response Cellular Response PAR1 PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi SFLLRN SFLLRN-NH2 SFLLRN->PAR1 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC Ca_Mobilization ↑ [Ca2+]i (Transient) PLC->Ca_Mobilization PKC PKC Activation PLC->PKC Shape_Change Shape Change RhoGEF->Shape_Change cAMP ↓ cAMP Secretion Granule Secretion Ca_Mobilization->Secretion PKC->Secretion

Caption: SFLLRN-NH2 signaling pathway in platelets.

Thrombin_Signaling cluster_response Cellular Response PAR1 PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PAR4 PAR4 PAR4->Gq PAR4->G1213 Thrombin Thrombin Thrombin->PAR1 Thrombin->PAR4 Low Affinity PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_Transient ↑ [Ca2+]i (Transient) PLC->Ca_Transient from PAR1 Ca_Sustained ↑ [Ca2+]i (Sustained) PLC->Ca_Sustained from PAR4 Shape_Change Shape Change RhoGEF->Shape_Change Secretion Granule Secretion Ca_Transient->Secretion Ca_Sustained->Secretion

Caption: Thrombin's dual signaling pathway in platelets.

Quantitative Comparison of Platelet Responses

The differing signaling mechanisms of SFLLRN-NH2 and thrombin translate to distinct quantitative profiles in platelet function assays. Thrombin is generally more potent (active at lower concentrations) and elicits a more robust maximal response than SFLLRN-NH2, largely due to its co-activation of PAR4.

Table 1: Platelet Aggregation

Parameter SFLLRN-NH2 Thrombin Reference(s)
Potency (EC50) ~2-10 µM ~0.3-1 nM

| Threshold for Max. Aggregation | 5 µM | 1 nM | |

Note: EC50 values can vary depending on experimental conditions (e.g., washed platelets vs. platelet-rich plasma).

Table 2: Platelet Activation Marker Expression (P-selectin)

Parameter SFLLRN-NH2 Thrombin Reference(s)
Qualitative Efficacy Induces robust P-selectin expression Induces robust P-selectin expression

| Concentration for Strong Response | 50 µM | 1 U/mL (~10 nM) | |

Table 3: Intracellular Calcium Mobilization

Parameter SFLLRN-NH2 Thrombin Reference(s)
Signal Kinetics Rapid, transient peak Biphasic: Rapid, transient peak followed by a lower, sustained plateau
Max. [Ca2+]i Rise Lower than thrombin Higher than SFLLRN-NH2

| Dependence on External Ca2+ | Release reaction is highly dependent on external Ca2+ influx | Release reaction is less dependent on external Ca2+ influx | |

Experimental Protocols

Accurate comparison between SFLLRN-NH2 and thrombin requires standardized and well-defined experimental protocols. Below are methodologies for key platelet function assays.

Platelet Preparation (Washed Platelets)
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. Carefully collect the upper, straw-colored PRP layer.

  • Acidification: Add acid-citrate-dextrose (ACD) solution to the PRP to lower the pH and prevent platelet activation during subsequent steps.

  • Pelleting: Centrifuge the acidified PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

  • Washing and Resuspension: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase (to degrade any released ADP) and allow the platelets to rest for at least 30 minutes at 37°C before use.

  • Cell Counting: Adjust the final platelet concentration to the desired level (e.g., 2-3 x 10^8 platelets/mL) for the specific assay.

Platelet Aggregation (Light Transmission Aggregometry - LTA)
  • Instrument Setup: Pre-warm the aggregometer (e.g., Chrono-Log Platelet Aggregometer) to 37°C.

  • Calibration: Place a cuvette with platelet-poor plasma (PPP) into the aggregometer to set the 100% light transmission baseline. Place a cuvette with the adjusted washed platelet suspension (or PRP) to set the 0% light transmission baseline.

  • Assay: Pipette the adjusted platelet suspension into a new cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes while stirring.

  • Agonist Addition: Add a defined concentration of the agonist (SFLLRN-NH2 or thrombin) to the cuvette to initiate aggregation.

  • Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.

P-selectin Expression (Flow Cytometry)
  • Platelet Preparation: Use either washed platelets or diluted whole blood.

  • Activation: In a microtube, add the agonist (a dose-range of SFLLRN-NH2 or thrombin) to the platelet suspension and incubate for a set time (e.g., 10-15 minutes) at room temperature without stirring. Include an unstimulated (vehicle) control.

  • Staining: Add a fluorochrome-conjugated anti-CD62P (P-selectin) antibody and an antibody to a pan-platelet marker (e.g., anti-CD41). Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.

  • Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population using the pan-platelet marker. Quantify P-selectin expression as either the percentage of CD62P-positive platelets or the mean fluorescence intensity (MFI) of the positive population.

Intracellular Calcium Mobilization
  • Dye Loading: Incubate washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-60 minutes at 30-37°C in the dark. The AM ester allows the dye to cross the cell membrane.

  • Washing: Centrifuge the dye-loaded platelets to remove excess extracellular dye and resuspend them in fresh buffer.

  • Measurement: Place the platelet suspension in a cuvette within a fluorimeter or a microplate in a plate reader equipped for fluorescence measurement at 37°C.

  • Data Acquisition: Record the ratio of fluorescence emission at ~510 nm from excitation at two different wavelengths (typically 340 nm and 380 nm for Fura-2). After establishing a stable baseline, inject the agonist (SFLLRN-NH2 or thrombin).

  • Analysis: Continue recording the fluorescence ratio for several minutes to capture the full kinetic profile of the calcium response. The change in the 340/380 nm ratio is proportional to the change in intracellular free Ca2+ concentration.

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Platelet Function Assays cluster_agg Aggregation (LTA) cluster_pselectin P-selectin (Flow Cytometry) cluster_calcium Calcium Mobilization Blood 1. Whole Blood Collection (Sodium Citrate) PRP 2. Low-Speed Centrifugation Blood->PRP Washed 3. Washing & Resuspension (Tyrode's Buffer) PRP->Washed Adjust 4. Count & Adjust Concentration Washed->Adjust Agg_Calibrate 5a. Calibrate (PPP/PRP) Adjust->Agg_Calibrate PSel_Stim 5b. Add Agonist Adjust->PSel_Stim Ca_Load 5c. Load with Fura-2 AM Adjust->Ca_Load Agg_Stim 6a. Add Agonist (Thrombin or SFLLRN-NH2) Agg_Calibrate->Agg_Stim Agg_Measure 7a. Measure Light Transmission Agg_Stim->Agg_Measure PSel_Stain 6b. Stain (Anti-CD62P) PSel_Stim->PSel_Stain PSel_Measure 7b. Analyze on Flow Cytometer PSel_Stain->PSel_Measure Ca_Stim 6c. Add Agonist Ca_Load->Ca_Stim Ca_Measure 7c. Measure Fluorescence Ratio Ca_Stim->Ca_Measure

Caption: Experimental workflow for comparing platelet agonists.

Conclusion and Recommendations

Both thrombin and SFLLRN-NH2 are indispensable tools in platelet research, but their applications are distinct.

Thrombin is the gold standard for studying physiological platelet activation. Its use is recommended when the research goal is to:

  • Mimic the in vivo process of thrombus formation.

  • Investigate the full, robust platelet activation response, including the contribution of PAR4.

  • Study the interplay between different platelet activation pathways.

SFLLRN-NH2 is a precision tool for dissecting specific signaling pathways. Its use is ideal when the research goal is to:

  • Isolate and study the specific role of PAR1 in platelet function.

  • Avoid the complexities of enzymatic cleavage and dual receptor activation.

  • Screen for compounds that specifically modulate PAR1 signaling.

References

Validating the Biological Activity of Sfnggp-NH2: A Comparative Guide with Control Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel peptide, Sfnggp-NH2. The focus is on objective comparison against appropriate negative controls using established experimental protocols to ensure that the observed effects are specific to the peptide's sequence and structure.

The Critical Role of Control Peptides

To conclusively demonstrate that a specific peptide sequence is responsible for a biological effect, it is essential to use negative controls.[1][2] These controls help differentiate sequence-specific activity from non-specific effects that might arise from the peptide's amino acid composition, charge, or solubility.[3][4]

  • Scrambled Peptides: These are synthesized with the same amino acid composition as the active peptide, but the sequence of amino acids is randomized.[3] They serve as an excellent negative control to demonstrate that the specific arrangement of amino acids is crucial for the peptide's function.

  • Inactive Analogs: These peptides may have a single amino acid substitution or modification known to abolish activity. They are useful for probing structure-activity relationships.

  • Vehicle Control: The buffer or solution used to dissolve the peptides is used alone to account for any effects of the solvent on the assay system.

General Experimental Workflow

Validating a novel peptide follows a structured progression from initial characterization to in vitro and in vivo functional assays. This workflow ensures a systematic evaluation of the peptide's activity and specificity.

G cluster_0 Phase 1: Peptide Preparation & QC cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Analysis synthesis Peptide Synthesis (this compound & Controls) qc Quality Control (HPLC, Mass Spec) synthesis->qc Purity & Identity Check binding Receptor Binding Assays qc->binding Proceed if pure functional Functional Cell-Based Assays (e.g., cAMP, Calcium Flux) binding->functional Confirm Functional Effect invivo Physiological / Behavioral Assays functional->invivo Proceed if active & specific analysis Data Analysis & Interpretation invivo->analysis

General workflow for validating bioactive peptide activity.

Putative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Many neuropeptides, often characterized by a C-terminal amide (-NH2), exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This interaction initiates an intracellular signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca2+]).

G peptide This compound (Ligand) receptor GPCR peptide->receptor Binds gprotein G-Protein (α, β, γ) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Downstream Kinase (e.g., PKA) second_messenger->pka Activates response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) pka->response Phosphorylates Targets

References

Unmasking the Selectivity of SFLLRN-NH2: A Comparative Analysis of Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of synthetic ligands for protease-activated receptors (PARs) is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of the PAR1-activating peptide, SFLLRN-NH2, with other members of the PAR family, supported by experimental data and detailed protocols.

The peptide SFLLRN-NH2, a synthetic agonist derived from the tethered ligand sequence of Protease-Activated Receptor 1 (PAR1), is widely utilized to probe the function of this receptor in various physiological and pathological processes. While it is a potent activator of PAR1, its potential for off-target effects through the activation of other PARs, namely PAR2, PAR3, and PAR4, necessitates a thorough evaluation of its cross-reactivity.

Comparative Activity of PAR Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of various synthetic peptides used to activate the four members of the PAR family. This data, compiled from multiple studies, provides a quantitative comparison of their potency and selectivity.

ReceptorAgonist PeptideSequenceEC50 (µM)
PAR1 TFLLR-NH2Thr-Phe-Leu-Leu-Arg-NH21.9[1][2]
SFLLRN-NH2Ser-Phe-Leu-Leu-Arg-Asn-NH2~100-fold less potent than thrombin[3]
PAR2 SLIGKV-NH2Ser-Leu-Ile-Gly-Lys-Val-NH2-
SLIGRL-NH2Ser-Leu-Ile-Gly-Arg-Leu-NH2-
2-furoyl-LIGRL-NH22-furoyl-Leu-Ile-Gly-Arg-Leu-NH2-
PAR3 --Does not appear to signal independently[4][5]
PAR4 AYPGKF-NH2Ala-Tyr-Pro-Gly-Lys-Phe-NH2500 (for maximal activation)
GYPGKF-NH2Gly-Tyr-Pro-Gly-Lys-Phe-NH2300 - 400
GYPGQV-NH2Gly-Tyr-Pro-Gly-Gln-Val-NH2300 - 400

Note: EC50 values can vary depending on the cell type and assay conditions. The provided values are for comparative purposes.

Experimental Protocol: Calcium Mobilization Assay for PAR Activation

A common and robust method to determine the activation of PARs is to measure the mobilization of intracellular calcium ([Ca2+]i), which is a downstream consequence of Gαq-protein coupling.

Objective: To determine the potency (EC50) of SFLLRN-NH2 and other PAR-activating peptides on cells expressing individual PAR subtypes.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vectors for human PAR1, PAR2, PAR3, and PAR4

  • Lipofectamine 2000 (or similar transfection reagent)

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • SFLLRN-NH2, SLIGKV-NH2, AYPGKF-NH2, and other test peptides

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM.

    • Seed cells into 96-well plates.

    • Transfect cells with the respective PAR expression vectors using Lipofectamine 2000 according to the manufacturer's protocol. Co-transfection with a promiscuous Gα subunit like Gα16 can enhance the calcium signal for receptors that do not primarily couple to Gαq.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS/HEPES.

    • Remove the culture medium from the cells and wash with HBSS/HEPES.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.

    • Wash the cells with HBSS/HEPES containing probenecid to remove excess dye.

  • Calcium Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Establish a stable baseline fluorescence reading.

    • Use the plate reader's injector to add varying concentrations of the agonist peptides (e.g., SFLLRN-NH2) to the wells.

    • Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Data Analysis:

    • Subtract the baseline fluorescence from the peak fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for PAR activation and the experimental workflow for assessing cross-reactivity.

PAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR PAR (e.g., PAR1) G_protein Gαq/11 PAR->G_protein Activation Protease Protease (e.g., Thrombin) Protease->PAR Cleavage PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Transfect cells with individual PARs (PAR1, PAR2, PAR3, PAR4) B Load cells with Fluo-4 AM calcium indicator A->B C Add varying concentrations of SFLLRN-NH2 B->C D Measure intracellular calcium mobilization C->D E Generate dose-response curves D->E F Calculate EC50 values for each PAR E->F G Compare EC50 values to determine cross-reactivity F->G

References

Sfnggp-NH2: Efficacy in Animal Models Remains Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vivo efficacy of the synthetic peptide Sfnggp-NH2. Despite its classification as a biologically active peptide, detailed studies outlining its performance in animal models for any disease are not presently available. This lack of data precludes a comparative analysis of its efficacy against other therapeutic alternatives.

This compound is identified as a synthetic peptide that acts as a PAR4-activating peptide. However, beyond this basic description, there is no information in the public domain detailing its application or therapeutic effects in preclinical animal studies. Research into its potential mechanisms of action, such as its role in signaling pathways, also lacks in vivo experimental support.

The development of therapeutic agents heavily relies on a standardized framework of preclinical evaluation, which includes rigorous testing in various animal models to establish safety, dosage, and efficacy before proceeding to human trials. These models are crucial for understanding how a compound interacts with a living system and for predicting its potential therapeutic benefits and adverse effects. The absence of such studies for this compound means that its potential as a therapeutic agent is yet to be substantiated by the necessary preclinical evidence.

For researchers, scientists, and drug development professionals, this information is critical. Without data from animal models, it is impossible to:

  • Establish a preliminary safety profile.

  • Determine pharmacokinetic and pharmacodynamic properties.

  • Assess therapeutic efficacy in a disease-specific context.

  • Identify potential biomarkers of response.

Further research, including in vivo studies in relevant animal models of disease, is imperative to elucidate the therapeutic potential of this compound. Until such data becomes available, any discussion of its efficacy or comparison to other treatments remains purely speculative.

A Comparative Guide to the Experimental Reproducibility of Sfnggp-NH2 and Alternative Protease-Activated Receptor (PAR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data and methodologies related to the synthetic peptide Sfnggp-NH2, a murine protease-activated receptor 3 (PAR3)-derived peptide, and other key PAR agonists. The focus is on providing a clear, data-driven comparison to aid in experimental design and interpretation, addressing the critical need for reproducible research in the field of G protein-coupled receptor signaling.

Executive Summary

This compound is a peptide sequence derived from the tethered ligand of murine PAR3. While initially associated with PAR3, experimental evidence demonstrates that it can also activate PAR1 and PAR2. This cross-reactivity is a crucial consideration for researchers investigating PAR signaling. This guide presents available quantitative data for this compound alongside comparable data for well-characterized PAR1 and PAR4 agonists, SFLLRN-NH2 and AYPGKF-NH2, respectively. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of findings.

Data Presentation: A Comparative Analysis of PAR Agonist Activity

The following table summarizes the quantitative data on the activity of this compound and its alternatives in key in vitro assays. This data is compiled from published studies to provide a basis for comparing their potency and selectivity.

PeptideTarget Receptor(s)Assay TypeCell Line / SystemKey ParameterResultCitation
This compound PAR1, PAR2Intracellular Calcium MobilizationKNRK-PAR2 cellsEC50Elicited a concentration-dependent response[1]
SFLLRN-NH2 PAR1Platelet AggregationHuman PlateletsConcentration for Aggregation10 µM induced aggregation
SFLLRN-NH2 PAR1Intracellular Calcium MobilizationPlateletsConcentration for Ca2+ flux30 µM induced a rapid spike in Ca2+
AYPGKF-NH2 PAR4Platelet AggregationHuman PlateletsEC50~50-100 µM
AYPGKF-NH2 PAR4Intracellular Calcium MobilizationPlateletsConcentration for Ca2+ flux2 mM induced a prolonged Ca2+ response
GYPGQV-NH2 PAR4Platelet AggregationHuman PlateletsConcentration for Aggregation~500 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in studying these peptides, the following diagrams are provided.

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 cleavage PAR3 PAR3 Thrombin->PAR3 binding PAR4 PAR4 Thrombin->PAR4 cleavage Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage This compound This compound This compound->PAR1 activates This compound->PAR2 activates SFLLRN-NH2 SFLLRN-NH2 SFLLRN-NH2->PAR1 activates AYPGKF-NH2 AYPGKF-NH2 AYPGKF-NH2->PAR4 activates Gq/11 Gq/11 PAR1->Gq/11 PAR2->Gq/11 PAR3->PAR4 cofactor PAR4->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ PKC PKC DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2+->Platelet_Activation PKC->Platelet_Activation

Caption: Protease-Activated Receptor (PAR) signaling cascade.

Experimental_Workflow cluster_calcium Intracellular Calcium Mobilization Assay cluster_platelet Platelet Aggregation Assay Cells 1. Culture PAR-expressing cells (e.g., HEK293, KNRK) Loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cells->Loading Stimulation_Ca 3. Stimulate with peptide agonist (this compound, SFLLRN-NH2, etc.) Loading->Stimulation_Ca Detection_Ca 4. Measure fluorescence change (Fluorometric plate reader) Stimulation_Ca->Detection_Ca Analysis_Ca 5. Determine EC50 or concentration-response curve Detection_Ca->Analysis_Ca PRP 1. Prepare Platelet-Rich Plasma (PRP) from whole blood Stimulation_Plt 2. Add peptide agonist to PRP in an aggregometer PRP->Stimulation_Plt Detection_Plt 3. Monitor change in light transmittance Stimulation_Plt->Detection_Plt Analysis_Plt 4. Quantify percentage of aggregation Detection_Plt->Analysis_Plt

Caption: Workflow for key in vitro PAR agonist assays.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized protocols. Below are methodologies for the key experiments cited in this guide.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency of PAR agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Preparation:

  • Culture human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., KNRK) stably or transiently expressing the PAR of interest (PAR1, PAR2, or PAR4).

  • Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

  • Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • After incubation, wash the cells to remove extracellular dye.

3. Agonist Stimulation and Signal Detection:

  • Prepare serial dilutions of the peptide agonists (this compound, SFLLRN-NH2, AYPGKF-NH2) in the assay buffer.

  • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

  • Measure the fluorescence intensity before and after the addition of the agonist. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is typically at 488 nm and emission at 525 nm.

4. Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.

Platelet Aggregation Assay

This assay is a gold standard for assessing the physiological effect of PAR agonists on platelet function.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • Carefully collect the upper PRP layer.

2. Aggregation Measurement:

  • Adjust the platelet count in the PRP if necessary.

  • Place a sample of PRP in a cuvette with a magnetic stir bar in a light transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).

  • Add the PAR agonist (e.g., SFLLRN-NH2, AYPGKF-NH2) to the PRP at the desired concentration.

  • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

3. Data Analysis:

  • The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

  • Dose-response curves can be generated by testing a range of agonist concentrations.

Conclusion

The available evidence indicates that this compound, while derived from PAR3, exhibits activity at PAR1 and PAR2. This underscores the importance of careful target validation and selectivity profiling when using this peptide in experimental systems. For studies aiming to specifically probe PAR1 or PAR4 function, the use of more selective and well-characterized agonists such as SFLLRN-NH2 and AYPGKF-NH2, respectively, is recommended. The provided data and protocols serve as a resource for researchers to design robust experiments, critically evaluate their findings, and contribute to the generation of reproducible scientific knowledge in the study of protease-activated receptors.

References

Sfnggp-NH2 as a Tool Compound for PAR-3 Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sfnggp-NH2 as a tool compound for the validation of Protease-Activated Receptor 3 (PAR-3). We will objectively evaluate its performance against alternative validation methods, supported by experimental data and detailed protocols.

Introduction to PAR-3 and the Need for Validation Tools

Protease-Activated Receptor 3 (PAR-3), a member of the G protein-coupled receptor (GPCR) family, is a high-affinity thrombin receptor.[1] Unlike typical GPCRs, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. PAR-3 is expressed in various tissues, including platelets, endothelial cells, and neural tissues, where it is implicated in processes such as thrombosis, vascular integrity, and inflammation.[2]

The precise signaling mechanism of PAR-3 has been a subject of debate. While some studies suggest it may not signal autonomously and instead acts as a co-receptor, particularly for PAR-1 and PAR-4, other evidence indicates that PAR-3 can independently initiate signaling pathways, leading to cellular responses like the release of interleukin-8 (IL-8).[3][4] This complexity underscores the critical need for selective and reliable tool compounds to validate PAR-3 function and dissect its specific roles in health and disease.

This compound, a synthetic peptide derived from the tethered ligand sequence of murine PAR-3, has been utilized as a tool to probe PAR-3 activity. However, its utility is complicated by a lack of specificity, a crucial consideration for any validation tool. This guide will compare the use of this compound with alternative methods for PAR-3 validation, providing a clear overview for researchers in the field.

Comparison of PAR-3 Validation Tools

The validation of PAR-3 function can be approached through pharmacological activation with peptide agonists or through genetic knockdown of the receptor. Each method presents distinct advantages and disadvantages.

Validation Tool Principle Advantages Disadvantages
This compound Pharmacological activation using a synthetic peptide mimicking the murine PAR-3 tethered ligand.- Commercially available.- Easy to use in in vitro assays.- Lack of specificity: Activates PAR-1 and PAR-2.[5]- Potential for off-target effects.
TFRGAP-NH2 Pharmacological activation using a synthetic peptide mimicking the human PAR-3 tethered ligand.- Relevant for studies in human cells.- Lack of specificity: Primarily activates PAR-1.
siRNA Knockdown Genetic inhibition of PAR-3 expression using small interfering RNA.- High specificity for PAR-3.- Allows for the study of loss-of-function phenotypes.- Transient effect.- Requires transfection, which can have off-target effects.- Efficiency of knockdown needs to be validated.
Novel Selective Agonists Pharmacological activation using newly developed, modified peptide agonists (e.g., lipid-tethered peptides).- Potentially higher selectivity and potency for PAR-3.- May not be commercially available.- Require extensive characterization.
Quantitative Performance Data

Direct, side-by-side quantitative comparisons of these validation tools are limited in the literature. The following table summarizes available data, highlighting the cross-reactivity of PAR-3-derived peptides.

Compound Target Receptor Assay Cell Line EC50 / Activity Reference
SFRGHITR (similar to this compound)PAR-1Calcium MobilizationHEK293~200 µM
SFRGHITR (similar to this compound)PAR-2Calcium MobilizationHEK293~50 µM
TFRGAP-NH2PAR-1ERK ActivationA-498 carcinoma cellsInduces ERK activation
TFRGAP-NH2PAR-3ERK ActivationPAR-3 overexpressing KOLF cellsNo effect on ERK activation

Note: The lack of specific EC50 values for this compound on PAR-3 underscores the challenge in its use as a selective tool. The available data strongly suggests that observed cellular effects following treatment with PAR-3-derived peptides may be mediated through PAR-1 or PAR-2 activation.

Experimental Protocols

PAR-3 Validation using Calcium Imaging

This protocol describes how to measure intracellular calcium mobilization following receptor activation, a common downstream readout for Gq-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing human PAR-3 (or cell line of interest)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound or other test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-PAR3 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Establish a stable baseline fluorescence reading for approximately 30 seconds.

    • Using the plate reader's injector, add 20 µL of the test compound (e.g., this compound at various concentrations) to the wells.

    • Continue to record fluorescence intensity for at least 2 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F).

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

PAR-3 Validation using IL-8 Release ELISA

This protocol quantifies the release of IL-8 from cells, a downstream consequence of PAR-3 activation that can be mediated by ERK1/2 phosphorylation.

Materials:

  • HEK-293 cells stably expressing human PAR-3 (or other relevant cell line)

  • Cell culture medium

  • This compound or other stimuli

  • Human IL-8 ELISA kit (commercially available)

  • 96-well ELISA plates

  • Plate reader for absorbance measurement

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells in a 24-well plate and grow to near confluency.

    • Replace the culture medium with fresh, serum-free medium and incubate for 2-4 hours.

    • Treat the cells with various concentrations of this compound or other test compounds for a predetermined time (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • ELISA Procedure (General Steps - refer to specific kit manual for details):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 and incubate overnight.

    • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Add the collected cell culture supernatants and IL-8 standards to the wells and incubate.

    • Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP.

    • Development: Add a TMB substrate solution and incubate until a color develops.

    • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Generate a standard curve using the absorbance values of the IL-8 standards.

    • Determine the concentration of IL-8 in the cell culture supernatants by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

PAR-3 Signaling Pathway

The signaling pathways activated by PAR-3 are complex and can involve both independent signaling and crosstalk with other PARs.

PAR3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR3 PAR-3 Gq Gαq PAR3->Gq G13 Gα13 PAR3->G13 Modulates ERK ERK1/2 PAR3->ERK Autonomous Signaling PAR1 PAR-1 PAR1->Gq PAR1->G13 PLC PLC Gq->PLC G13->ERK IP3 IP3 PLC->IP3 IP3->Ca Release from ER IL8 IL-8 Gene Expression ERK->IL8 IL8_release IL-8 Release IL8->IL8_release Thrombin Thrombin Thrombin->PAR3 Cleavage Thrombin->PAR1 Cleavage Sfnggp This compound Sfnggp->PAR3 Activation? Sfnggp->PAR1 Cross-activation

Caption: PAR-3 signaling can be initiated by thrombin or potentially by this compound.

Experimental Workflow for PAR-3 Validation

This workflow outlines the steps for validating PAR-3 function using either a pharmacological or genetic approach.

PAR3_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach start_pharm Treat cells with This compound measure_pharm Measure downstream effects (e.g., Ca²⁺, IL-8) start_pharm->measure_pharm compare Compare Results measure_pharm->compare start_genetic Transfect cells with PAR-3 siRNA validate_kd Validate PAR-3 knockdown (qPCR/Western) start_genetic->validate_kd measure_genetic Measure functional consequences validate_kd->measure_genetic measure_genetic->compare conclusion Conclude on PAR-3 Function compare->conclusion

Caption: A workflow comparing pharmacological and genetic methods for PAR-3 validation.

Logical Comparison of PAR-3 Validation Tools

This diagram illustrates the decision-making process when choosing a tool for PAR-3 validation, emphasizing the issue of specificity.

Validation_Tool_Comparison start Need to Validate PAR-3 Function question_specificity Is high specificity for PAR-3 critical? start->question_specificity use_siRNA Use PAR-3 siRNA question_specificity->use_siRNA Yes use_peptide Use Peptide Agonist (e.g., this compound) question_specificity->use_peptide No control_specificity Control for off-target effects (e.g., use PAR-1/2 antagonists or knockout cells) use_peptide->control_specificity interpret_caution Interpret results with caution control_specificity->interpret_caution

Caption: Decision tree for selecting a PAR-3 validation tool based on specificity requirements.

Conclusion and Recommendations

The validation of PAR-3 function is a complex task due to the debated nature of its signaling and the lack of highly selective pharmacological tools. While this compound is commercially available and easy to use, its significant cross-reactivity with PAR-1 and PAR-2 makes it a suboptimal tool for definitively attributing a cellular response to PAR-3 activation.

For researchers aiming to specifically investigate the role of PAR-3, a genetic approach using siRNA-mediated knockdown is the recommended method. This approach offers high specificity, and when combined with functional assays, it can provide clear insights into the loss-of-function phenotype of PAR-3. It is crucial to validate the efficiency of the knockdown at both the mRNA and protein levels.

If a pharmacological approach is necessary, for instance, in high-throughput screening, the use of this compound or TFRGAP-NH2 should be accompanied by rigorous control experiments. These include:

  • Using PAR-1 and PAR-2 antagonists to block the potential off-target effects of the peptides.

  • Employing cell lines lacking PAR-1 and PAR-2 to isolate the effects on PAR-3.

  • Comparing the effects with those of more selective agonists for PAR-1 and PAR-2.

References

A Researcher's Guide to Selecting Negative Controls for Sfnggp-NH2 and Other PAR3-Modulating Peptide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the biological effects of the peptide Sfnggp-NH2, which is reported to be a biologically active peptide associated with Protease-Activated Receptor 3 (PAR-3), the use of appropriate negative controls is paramount for validating experimental findings. This guide provides a comparative overview of suitable negative controls, with a focus on scrambled peptides, and furnishes detailed experimental protocols and pathway diagrams to ensure the integrity of your research outcomes. The principles and protocols outlined here are broadly applicable to studies involving other PAR3-targeting peptides.

Comparison of Negative Control Strategies

The primary purpose of a negative control in peptide-based experiments is to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence of the experimental peptide (e.g., this compound) and not due to non-specific effects such as the peptide's charge, hydrophobicity, or the mere presence of amino acids.

Control Type Description Advantages Disadvantages When to Use
Scrambled Peptide A peptide with the same amino acid composition and length as the active peptide, but with a randomized sequence.[1][2][3]The most rigorous control for sequence specificity.[1][2] Maintains similar physicochemical properties.Can sometimes exhibit unexpected biological activity if a new active motif is accidentally created. Requires careful design.The gold standard for most in vitro and in vivo experiments to demonstrate sequence-specific effects of the peptide.
Inactive Analog A peptide with specific amino acid substitutions at key residues known to be critical for activity.Useful for structure-activity relationship (SAR) studies. Can pinpoint key residues for receptor interaction.Requires prior knowledge of the active site or critical binding residues. May not control for all non-specific effects.When investigating the functional importance of specific amino acids within the peptide sequence.
Vehicle Control The solvent or buffer used to dissolve the peptide (e.g., saline, DMSO, PBS).Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself.Does not control for non-specific effects of the peptide molecule.Mandatory in all experiments alongside a peptide-based negative control.
Boiled Peptide The active peptide that has been denatured by heat.Simple to prepare. Can control for some non-specific effects related to amino acid composition.Denaturation may be incomplete or reversible. May not be an appropriate control for all assays, especially those not dependent on tertiary structure.In assays where the peptide's activity is strictly dependent on its folded conformation, such as enzyme activity assays.

Featured Negative Control: The Scrambled Peptide

A well-designed scrambled peptide is the most recommended negative control for this compound experiments. It ensures that any observed cellular or physiological response is attributable to the unique sequence of this compound.

A concrete example from PAR3 research is the use of a scrambled peptide for the specific PAR3 agonist C660 (TFRGAPPNSFEEF-pego3-Hdc). The corresponding negative control, C729, is a scrambled version of this sequence (PGTEFNFARESFP-pego3-Hdc). This scrambled peptide was shown to be inactive in assays where C660 elicited a response, thereby validating the sequence-specificity of the PAR3 agonist.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine if a peptide can induce intracellular signaling through G-protein coupled receptors like PARs, which often leads to a release of intracellular calcium.

Objective: To compare the ability of this compound and a scrambled negative control to elicit a calcium response in PAR3-expressing cells.

Materials:

  • PAR3-expressing cells (e.g., HEK293 cells transfected with human PAR-3)

  • This compound peptide

  • Scrambled this compound (negative control)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Cell culture medium and buffers

  • Fluorometric imaging plate reader

Protocol:

  • Seed PAR3-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of both this compound and the scrambled control peptide.

  • Measure the baseline fluorescence of the cells.

  • Add the different concentrations of the peptides to the wells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Expected Outcome: this compound should induce a dose-dependent increase in fluorescence, while the scrambled peptide should show no significant change from the baseline.

In Vivo Itch Behavior Model

Given the suggested role of PARs in itch, this protocol assesses the ability of this compound to induce scratching behavior in a mouse model.

Objective: To determine if intradermal injection of this compound, but not a scrambled control, elicits an itch response.

Materials:

  • Laboratory mice

  • This compound peptide (sterile solution)

  • Scrambled this compound (sterile solution, negative control)

  • Vehicle control (e.g., sterile saline)

  • Observation chambers and video recording equipment

Protocol:

  • Acclimatize mice to the observation chambers.

  • Administer an intradermal injection of this compound, the scrambled peptide, or vehicle into the nape of the neck or the cheek of the mice.

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the behavior of the mice for a set period (e.g., 30 minutes).

  • An observer, blinded to the treatment groups, should count the number of hind-limb scratches directed towards the injection site.

  • Expected Outcome: The this compound treated group should exhibit a significantly higher number of scratches compared to the vehicle and the scrambled peptide groups.

Visualizing the Pathways and Workflows

Presumed Signaling Pathway of PAR3 Activation

Protease-Activated Receptor 3 (PAR3) has a complex signaling role. It can act as a cofactor for other PARs, like PAR1, by forming heterodimers and enhancing signaling through Gα13. There is also evidence that PAR3 can signal autonomously, leading to the activation of the ERK1/2 pathway and subsequent release of inflammatory mediators like IL-8.

PAR3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin or Peptide Agonist (e.g., this compound) PAR3 PAR3 Thrombin->PAR3 Activates PAR1 PAR1 PAR3->PAR1 Heterodimerizes with (Cofactor role) G_protein_q Gq PAR3->G_protein_q Activates (Autonomous role) G_alpha_13 Gα13 PAR1->G_alpha_13 Activates PLC PLC G_protein_q->PLC ERK ERK1/2 G_protein_q->ERK Ca_release Ca²⁺ Release PLC->Ca_release NFkB NF-κB ERK->NFkB IL8_release IL-8 Release NFkB->IL8_release

Caption: Presumed signaling pathways of PAR3 activation.

Experimental Workflow with Negative Control

The following diagram illustrates a typical workflow for a cell-based assay designed to test the activity of this compound, incorporating the essential negative control.

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assay Assay and Analysis start Seed PAR3-expressing cells treatment Prepare Treatments start->treatment peptide This compound (Test Peptide) treatment->peptide scrambled Scrambled this compound (Negative Control) treatment->scrambled vehicle Vehicle (Baseline Control) treatment->vehicle incubation Apply treatments to cells peptide->incubation scrambled->incubation vehicle->incubation measurement Measure biological response (e.g., Ca²⁺ flux, gene expression) incubation->measurement analysis Data Analysis measurement->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for a cell-based peptide activity assay.

References

Statistical Analysis of Data from Sfnggp-NH2 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available data on the bioactive peptide Sfnggp-NH2 is limited due to the scarcity of published research. This guide provides an overview of its potential mechanism of action and offers a detailed comparative analysis using a well-characterized proxy, the Protease-Activated Receptor 4 (PAR4) agonist AYPGKF-NH2, to illustrate the experimental data and protocols relevant to this class of peptides.

Overview of this compound

This compound is identified as a biologically active peptide.[1] Preliminary information suggests a potential role in modulating the activity of Protease-Activated Receptors (PARs). Specifically, it has been proposed that it may function as a cofactor in the activation of PAR4, possibly in conjunction with PAR3.[1] PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, playing crucial roles in thrombosis, inflammation, and other physiological processes. However, dedicated studies detailing the specific biological activities, signaling pathways, and dose-response relationships of this compound are not currently available in the public domain.

Comparative Analysis with a PAR4 Agonist Proxy: AYPGKF-NH2

To provide researchers, scientists, and drug development professionals with a relevant comparative framework, this guide utilizes AYPGKF-NH2 as a representative PAR4-activating peptide. AYPGKF-NH2 is a selective PAR4 agonist and has been extensively studied, providing a solid basis for understanding the experimental approaches used to characterize such peptides.[2][3]

Data Presentation: Quantitative Comparison of PAR4-Modulating Peptides

The following table summarizes the quantitative data for AYPGKF-NH2 and other relevant PAR4-modulating peptides to facilitate a clear comparison of their performance.

Peptide/CompoundTypeTargetKey ParameterValueApplication
AYPGKF-NH2 AgonistPAR4EC50 (Platelet Aggregation)~15 µMIn vitro and in vivo studies of PAR4 activation
GYPGKF-NH2 AgonistPAR4EC50 (Platelet Aggregation)~40 µMPAR4 activation studies
A-Phe(4-F)-PGWLVKNG AgonistPAR4EC50 (Platelet Aggregation)3.4 µMMore potent agonist for in vitro assays
tcY-NH2 (trans-cinnamoyl-YPGKF-NH2) AntagonistPAR4-Blocks AYPGKF-NH2 and thrombin-induced platelet aggregationInhibition of PAR4 signaling
BMS-986120 AntagonistPAR4IC50 (Platelet Aggregation)<10 nMPotent and selective PAR4 inhibition for therapeutic development
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of PAR4 agonists like AYPGKF-NH2.

1. Platelet Aggregation Assay

  • Objective: To determine the potency of PAR4 agonists in inducing platelet aggregation.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.

    • The platelet count in the PRP is adjusted to a standardized concentration.

    • A baseline light transmission is established using a platelet aggregometer.

    • The PAR4 agonist (e.g., AYPGKF-NH2) is added to the PRP at various concentrations.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The concentration of the agonist that produces 50% of the maximal aggregation (EC50) is calculated from the dose-response curve.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following PAR4 activation.

  • Methodology:

    • Cells expressing PAR4 (e.g., HEK-293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The baseline fluorescence is measured using a fluorometer or a fluorescence microscope.

    • The PAR4 agonist is added to the cells.

    • The change in fluorescence intensity, indicating an increase in intracellular calcium, is recorded.

    • Dose-response curves can be generated to determine the EC50 for calcium mobilization.

3. β-Arrestin Recruitment Assay

  • Objective: To assess the recruitment of β-arrestin to PAR4 upon agonist stimulation, a key step in receptor desensitization and signaling.

  • Methodology:

    • Cells are co-transfected with a PAR4-tagged protein (e.g., PAR4-YFP) and a β-arrestin-tagged protein (e.g., β-arrestin-luciferase).

    • Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the tags into close proximity, generating a detectable signal (e.g., bioluminescence resonance energy transfer, BRET).

    • The signal is measured over time and at different agonist concentrations to determine the potency and efficacy of β-arrestin recruitment.

Mandatory Visualization

Signaling Pathways of PAR4 Activation

The following diagram illustrates the primary signaling pathways activated by a PAR4 agonist like AYPGKF-NH2.

PAR4_Signaling cluster_membrane Cell Membrane PAR4 PAR4 Gq_11 Gαq/11 PAR4->Gq_11 activates beta_arrestin β-Arrestin PAR4->beta_arrestin recruits Agonist AYPGKF-NH2 Agonist->PAR4 binds PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation triggers MAPK MAPK Pathway PKC->MAPK MAPK->Platelet_Aggregation contributes to Experimental_Workflow cluster_assays In Vitro Assays Peptide_Synthesis Peptide Synthesis & Purification (e.g., this compound, AYPGKF-NH2) Binding_Assay Receptor Binding Assay Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ mobilization, Platelet Aggregation) Peptide_Synthesis->Functional_Assay Cell_Culture Cell Line Maintenance (PAR4-expressing cells) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Primary_Cell_Isolation Primary Cell Isolation (e.g., Platelets) Primary_Cell_Isolation->Functional_Assay Data_Analysis Data Analysis (EC50/IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Benchmarking Sfnggp-NH2: A Comparative Guide to its Activity at Protease-Activated Receptors 1 and 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the peptide Sfnggp-NH2 against established agonists for Protease-Activated Receptor 1 (PAR-1) and Protease-Activated Receptor 2 (PAR-2). Contrary to its initial association with PAR-3, emerging evidence indicates that this compound, a peptide derived from the murine PAR-3 tethered ligand, does not selectively activate PAR-3 but rather exhibits cross-reactivity with PAR-1 and PAR-2. This guide presents a quantitative analysis of its activity on these two receptors, supported by detailed experimental protocols and signaling pathway visualizations to aid in the objective assessment of its potential as a research tool.

Data Presentation: Comparative Agonist Potency

The following tables summarize the half-maximal effective concentrations (EC50) of this compound and a selection of established PAR-1 and PAR-2 agonists. The data is derived from in vitro calcium mobilization assays, a standard method for quantifying the potency of PAR agonists. Lower EC50 values are indicative of higher potency.

Table 1: Benchmarking this compound Against Established PAR-1 Agonists

AgonistTarget ReceptorCell LineAssay TypeEC50 (µM)
This compound (analog) PAR-1HEK293Calcium Mobilization~200[1]
TFLLR-NH2PAR-1Cultured NeuronsCalcium Mobilization1.9[2]
TFLLR-NH2PAR-1EA.hy926Calcium Mobilization4.8[3]
SFLLRN-NH2PAR-1PlateletsPlatelet Aggregation24[4]
ThrombinPAR-1Cultured NeuronsCalcium Mobilization0.0239 (in U/ml)

Note: The EC50 value for this compound is based on the activity of a peptide with a similar N-terminal sequence, SFRGHITR, as direct experimental data for this compound on PAR-1 is limited.[1]

Table 2: Benchmarking this compound Against Established PAR-2 Agonists

AgonistTarget ReceptorCell LineAssay TypeEC50 (µM)
This compound (analog) PAR-2HEK293Calcium Mobilization~50
SLIGRL-NH2PAR-216HBE14o-Calcium Mobilization>40
2-furoyl-LIGRLO-NH2PAR-216HBE14o-Calcium Mobilization0.84
Compound 1 (2-aminothiazol-4-yl)PAR-216HBE14o-Calcium Mobilization1.77
AY77 (Isox-Cha-Chg-NH2)PAR-2CHO-hPAR2Calcium Mobilization0.04

Note: The EC50 value for this compound is based on the activity of a peptide with a similar N-terminal sequence, SFRGHITR, as direct experimental data for this compound on PAR-2 is limited.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to PAR agonist stimulation using a fluorescent indicator.

1. Cell Culture and Plating:

  • Culture human embryonic kidney 293T (HEK293T) cells, or another suitable cell line endogenously or recombinantly expressing the PAR of interest (PAR-1 or PAR-2).

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution. A typical solution consists of Fluo-4 AM, Pluronic F-127 (to aid dispersion), and a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Agonist Preparation and Stimulation:

  • Prepare serial dilutions of the PAR agonists (this compound and established agonists) in a separate 96-well plate (the compound plate) using HBSS with 20 mM HEPES.

  • Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handler (e.g., FlexStation).

4. Data Acquisition:

  • Set the fluorescence reader to excite at 490 nm and measure emission at 525 nm.

  • Record a baseline fluorescence for 10-20 seconds.

  • The instrument's liquid handler will then add the agonist from the compound plate to the cell plate.

  • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.

Extracellular Signal-Regulated Kinase (ERK) Activation Assay

This protocol describes the detection of ERK1/2 phosphorylation, a downstream signaling event of PAR activation, via Western blotting.

1. Cell Culture and Serum Starvation:

  • Culture cells in 6-well plates until they reach 75-80% confluency.

  • To minimize basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours prior to stimulation.

2. Agonist Stimulation:

  • Stimulate the serum-starved cells with varying concentrations of the PAR agonists for a predetermined time (e.g., 5-10 minutes).

3. Cell Lysis:

  • After stimulation, place the plate on ice and aspirate the medium.

  • Add 100 µL of 2x SDS gel loading buffer to each well to lyse the cells and denature the proteins.

4. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Quantify the band intensities for p-ERK and total ERK.

  • The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

  • Plot the normalized ERK activation against the agonist concentration to generate a dose-response curve.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by PAR-1 and PAR-2.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane PAR1 PAR-1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Thrombin Thrombin/ Agonist Thrombin->PAR1 Activation PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

PAR-1 Signaling Cascade

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR-2 Gq Gαq PAR2->Gq beta_arrestin β-Arrestin PAR2->beta_arrestin Trypsin Trypsin/ Agonist Trypsin->PAR2 Activation PLC PLC Gq->PLC Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) beta_arrestin->MAPK_cascade Scaffolds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Activates PKC->MAPK_cascade Activates ERK p-ERK1/2 MAPK_cascade->ERK Gene_expression Gene Expression & Proliferation ERK->Gene_expression

PAR-2 Signaling Cascade

References

Safety Operating Guide

Proper Disposal Procedures for Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sfnggp-NH2 was found. The following guidance is based on general laboratory safety protocols for non-hazardous, research-grade bioactive peptides. Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations.

This document provides essential safety and logistical information for the proper handling and disposal of the bioactive peptide this compound. Given the absence of a specific SDS, it is prudent to handle this peptide with due caution, treating it as a potentially bioactive material with unknown toxicological properties.

General Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes having a designated work area and the appropriate personal protective equipment (PPE).

Precaution CategoryGuidelineRationale
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][2]To prevent skin and eye contact with the peptide.
Ventilation Work in a well-ventilated area, preferably in a fume hood, especially when handling the lyophilized powder.[3]To avoid inhalation of the peptide, which may cause respiratory irritation.[4]
Storage Store lyophilized peptide at -20°C or -80°C for long-term stability.[5] Once reconstituted, store solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.To prevent degradation and maintain the integrity of the peptide.
Spill Response Have a spill kit readily available. In case of a spill, contain it with absorbent materials, decontaminate the area, and dispose of the waste properly.To minimize exposure and environmental contamination.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the peptide.To prevent accidental ingestion.

Experimental Protocols: Step-by-Step Disposal of this compound

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Inactivation (Recommended for Liquid Waste):

While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety by denaturing the peptide.

  • Chemical Hydrolysis: Treat the peptide solution with a 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) solution to hydrolyze the peptide bonds. A common practice is to use a 1:10 ratio of peptide solution to inactivation solution.

  • Contact Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.

2. Waste Segregation and Collection:

Proper segregation of waste is crucial for safe disposal.

  • Liquid Waste: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal. If drain disposal is not permitted, collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.

  • Solid Waste: All solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.

3. Storage Pending Disposal:

Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, until they can be collected by the institution's EHS department or a licensed chemical waste disposal contractor.

4. Final Disposal:

Arrange for the collection of the waste by your institution's certified hazardous waste management service. Provide all necessary documentation regarding the contents of the waste containers.

Disposal Workflow for this compound

start Start: this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, Gloves, etc.) waste_type->solid_waste Solid inactivate Inactivate Peptide (e.g., with 1M NaOH or HCl for 24h) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize check_regulations Consult Institutional & Local Regulations neutralize->check_regulations drain_disposal Drain Disposal with Copious Water check_regulations->drain_disposal Permitted collect_liquid Collect in Labeled Hazardous Waste Container check_regulations->collect_liquid Not Permitted end End: Proper Disposal drain_disposal->end store_waste Store in Designated Secondary Containment Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for EHS/Certified Vendor Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Sfnggp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of synthetic peptides like Sfnggp-NH2 is paramount to minimize exposure risks and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Chemical Identifier:

  • Product Name: this compound

  • Sequence: H-Ser-Phe-Asn-Gly-Gly-Pro-NH2

  • CAS Number: 261521-21-5[1][2]

  • Form: Lyophilized powder[2]

  • Storage: -20°C[2][3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical, especially when handling the powdered form of this compound, to prevent inhalation, skin, and eye contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Always inspect PPE for any signs of damage before use and follow proper techniques for removal to avoid cross-contamination. Hand washing is mandatory after removing gloves.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the lyophilized peptide at -20°C for long-term stability.

  • Clearly label all containers with the chemical name, concentration, and any known hazard details.

2. Reconstitution:

  • Handle the lyophilized powder in a designated area, preferably in a chemical fume hood, to minimize inhalation risk.

  • Use sterile, appropriate solvents for reconstitution.

  • To avoid degradation, divide the reconstituted peptide solution into single-use aliquots for storage.

3. Experimental Procedures:

  • Follow standard laboratory practices for all experimental work.

  • Ensure all equipment used for handling this compound is properly cleaned and decontaminated after use.

Spill Response and Waste Disposal

Immediate and appropriate response to spills and proper waste disposal are critical for laboratory safety.

Spill Cleanup:

  • Small Spills (Powder): Carefully moisten the spilled powder with a damp cloth to avoid generating dust and gently wipe the area.

  • Small Spills (Liquid): Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator, before containing and cleaning up the spill.

  • Ensure the area is well-ventilated during and after cleanup.

Waste Disposal Plan:

  • Unused or Expired Peptide: Dispose of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated PPE (e.g., gloves, lab coat): Dispose of in a designated waste container for contaminated items.

  • Liquid Waste (e.g., cell culture media containing this compound): Decontaminate with a suitable method, such as treatment with 10% bleach, before disposal, or collect for chemical waste disposal, depending on institutional and local regulations.

  • Sharps (e.g., needles, syringes): Dispose of in a designated sharps container.

Visual Workflow Guides

The following diagrams illustrate the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C Inspect->Store Weigh Weigh Powder (in fume hood) Store->Weigh Reconstitute Reconstitute Peptide Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Dispose_Solid Dispose Solid Waste Experiment->Dispose_Solid Dispose_Liquid Dispose Liquid Waste Experiment->Dispose_Liquid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Waste_Disposal_Process cluster_ppe Contaminated PPE cluster_liquid Liquid Waste cluster_sharps Sharps Waste Waste_Generated Waste Generated (Contaminated Materials) PPE_Waste Gloves, Lab Coat, etc. Waste_Generated->PPE_Waste Liquid_Waste Cell Media, Solutions Waste_Generated->Liquid_Waste Sharps_Waste Needles, Syringes Waste_Generated->Sharps_Waste PPE_Bin Designated Biohazard/ Chemical Waste Bin PPE_Waste->PPE_Bin Decontaminate Decontaminate (e.g., 10% Bleach) Liquid_Waste->Decontaminate Chemical_Waste Collect for Chemical Waste Disposal Liquid_Waste->Chemical_Waste Sharps_Container Sharps Container Sharps_Waste->Sharps_Container

Caption: Decision process for the appropriate disposal of this compound related waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.